1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
Description
Properties
IUPAC Name |
1-(bromomethyl)-2-(3-tert-butylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-17(2,3)14-8-6-9-15(11-14)19-16-10-5-4-7-13(16)12-18/h4-11H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMJPFTVOOIJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193129 | |
| Record name | Benzene, 1-(bromomethyl)-2-[3-(1,1-dimethylethyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-79-4 | |
| Record name | Benzene, 1-(bromomethyl)-2-[3-(1,1-dimethylethyl)phenoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(bromomethyl)-2-[3-(1,1-dimethylethyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
An In-depth Technical Guide to 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (CAS No. 1427460-79-4). While specific experimental data for this compound is not extensively published, this document synthesizes information from analogous structures and fundamental chemical principles to offer a robust profile for researchers, medicinal chemists, and drug development professionals. The guide details the molecule's structural features, predicted physicochemical and spectroscopic properties, a plausible and detailed synthetic protocol, and its expected reactivity. Furthermore, it explores the compound's potential as a versatile chemical scaffold for the synthesis of novel molecular entities, leveraging the strategic placement of its diaryl ether linkage and its reactive benzylic bromide handle.
Compound Identification and Structure
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is a polysubstituted aromatic compound featuring a diaryl ether backbone. This structural motif is of significant interest in medicinal chemistry. The molecule's key features include:
-
An ortho-substituted bromomethyl group on one phenyl ring, which acts as a reactive electrophilic site.
-
A meta-substituted tert-butyl group on the second phenyl ring, which provides steric bulk and increased lipophilicity.
The strategic arrangement of these functional groups makes it a valuable building block for creating libraries of complex molecules with potential biological activity.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene | N/A |
| CAS Number | 1427460-79-4 | [1] |
| Molecular Formula | C₁₇H₁₉BrO | N/A |
| Molecular Weight | 319.24 g/mol | N/A |
| MDL Number | MFCD16619595 |[1] |
Physicochemical and Spectroscopic Properties
Physicochemical Properties
Detailed experimental data for 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene are not widely available. The properties in Table 2 are estimated based on the behavior of structurally similar compounds, such as benzyl bromide and other substituted diaryl ethers.[2][3][4] The compound is expected to be a high-boiling liquid or a low-melting solid at room temperature, with poor solubility in water and good solubility in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Basis of Estimation |
|---|---|---|
| Appearance | Colorless to pale yellow liquid or solid | General properties of benzyl bromides[5] |
| Melting Point | Not available (Predicted: Low MP Solid) | Analogy to benzyl bromide (-3.9 °C)[2] |
| Boiling Point | > 200 °C | Analogy to benzyl bromide (201 °C)[2] |
| Solubility | Insoluble in water; Soluble in organic solvents | Based on nonpolar structure |
| Density | ~1.2 - 1.4 g/mL | Analogy to substituted bromobenzenes[2] |
Predicted Spectroscopic Analysis
The following is an expert prediction of the key signals expected in the NMR spectra of this compound, which serves as a guide for characterization.
-
¹H NMR Spectroscopy:
-
δ ~4.5-4.7 ppm (s, 2H): This singlet corresponds to the two protons of the benzylic methylene group (-CH₂Br). Its downfield shift is due to the deshielding effect of the adjacent bromine atom.
-
δ ~7.0-7.6 ppm (m, 8H): The eight aromatic protons on the two benzene rings will appear in this region as a complex series of multiplets due to spin-spin coupling. The specific splitting patterns would require higher-order analysis but will be characteristic of the 1,2- and 1,3-substitution patterns.
-
δ ~1.3 ppm (s, 9H): A sharp singlet representing the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
-
-
¹³C NMR Spectroscopy:
-
δ ~155-158 ppm: Quaternary carbons of the ether linkage (C-O-C).
-
δ ~115-140 ppm: Aromatic carbons.
-
δ ~34-35 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~31-32 ppm: Methyl carbons of the tert-butyl group.
-
δ ~30-33 ppm: Benzylic carbon (-CH₂Br).
-
Synthesis and Purification
A robust and plausible synthetic route to 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene involves a two-step sequence: Williamson ether synthesis to form the diaryl ether core, followed by selective free-radical bromination at the benzylic position.[6]
Caption: Proposed two-step synthesis pathway for the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Methyl-2-(3-tert-butylphenoxy)benzene
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylphenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and N,N-dimethylformamide (DMF, ~3 mL per mmol of phenol).
-
Reaction: Stir the mixture at room temperature for 15 minutes. Add 1-bromo-3-tert-butylbenzene (1.1 eq.) to the suspension.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure diaryl ether intermediate.
Step 2: Synthesis of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
-
Setup: In a dry flask suitable for photochemical reactions, dissolve the intermediate from Step 1 (1.0 eq.) in carbon tetrachloride (CCl₄).
-
Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) and maintain until the starting material is consumed (monitored by TLC). The solid succinimide byproduct will float to the surface.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by flash column chromatography to yield the final product.
Reactivity and Chemical Behavior
The primary site of reactivity is the benzylic bromide functional group.[7] This group is an excellent leaving group, making the benzylic carbon highly electrophilic and susceptible to Sₙ2-type reactions with a wide range of nucleophiles.[5][7]
-
Nucleophilic Substitution: It can react readily with alcohols, amines, thiols, and carbanions to introduce the bulky diaryl ether moiety into new molecular structures. This is the most significant reaction for its use as a synthetic building block.
-
Stability: The compound is expected to be stable under standard conditions but is sensitive to moisture and strong nucleophiles. Like other benzyl bromides, it is a lachrymator and should be handled with care in a well-ventilated fume hood.[2][5] The product should be stored under an inert atmosphere in a cool, dark place.
Applications in Medicinal Chemistry and Drug Discovery
While specific applications for this molecule have not been documented in peer-reviewed literature, its structure is highly relevant to drug discovery programs. It serves as a versatile scaffold and building block.
-
Scaffold Hopping and Library Synthesis: The diaryl ether core is a common motif in many biologically active compounds. The reactive bromomethyl "handle" allows for the rapid diversification of this core. Medicinal chemists can use this compound to synthesize a library of derivatives by reacting it with various nucleophiles (e.g., amines, phenols, heterocycles) to explore structure-activity relationships (SAR).
-
Increased Lipophilicity and Binding: The tert-butyl group provides significant lipophilicity, which can enhance membrane permeability and improve binding interactions within hydrophobic pockets of target proteins.
-
Metabolic Stability: The diaryl ether linkage is generally more stable to metabolic degradation than ester or amide linkages, potentially leading to improved pharmacokinetic profiles in drug candidates.
Caption: Conceptual workflow for using the title compound in drug discovery.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the benzyl bromide functional group, the following precautions are mandatory:
-
Hazard Class: Assumed to be a strong irritant and lachrymator.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling must be performed inside a certified chemical fume hood.[5]
-
Exposure: Avoid inhalation of vapors and contact with skin and eyes. Exposure can cause severe irritation, pain, and potential tissue damage.[5]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.
References
- The Versatile Role of Benzyl Bromides in Chemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
-
Benzyl bromide. In Wikipedia. Retrieved February 12, 2026, from [Link]
- 1427460-79-4 CAS Manufactory. ChemicalBook.
- 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene. Apollo Scientific.
- Benzyl Bromide. Common Organic Chemistry.
- Reactions on the "Benzylic" Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry.
- NMR Chemical Shifts. J. Org. Chem.
- 1-(Bromomethyl)-3-phenoxybenzene Properties. U.S. Environmental Protection Agency.
- Chemical Properties of Benzene, (bromomethyl)- (CAS 100-39-0). Cheméo.
- Redefining the Synthetic Logic of Medicinal Chemistry. (2023). Macmillan Group - Princeton University.
Sources
- 1. Benzenes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 2. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Benzene, (bromomethyl)- (CAS 100-39-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Benzyl Bromide [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
In-Depth Technical Guide: Molecular Weight and Structural Analysis of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is an organic compound with the molecular formula C₁₇H₁₉BrO.[1] Its structure, comprising a bromomethyl group attached to a benzene ring which is, in turn, linked to a 3-tert-butylphenoxy group via an ether bond, makes it a molecule of significant interest in synthetic chemistry. The reactive bromomethyl group serves as a key functional handle for introducing the rest of the molecule into larger, more complex structures, a common strategy in the development of novel pharmaceutical agents and other functional materials.
A precise understanding of the molecular weight and three-dimensional structure of this compound is paramount for ensuring the integrity of experimental results and the quality of downstream applications. This guide provides a comprehensive overview of the essential analytical techniques employed for the thorough characterization of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene.
Part 1: Molecular Weight Determination
The theoretical molecular weight of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is 319.24 g/mol .[1] Experimental verification of this value is a critical first step in confirming the identity of a synthesized batch of the compound.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[2] It works by ionizing the molecule and then measuring its mass-to-charge ratio (m/z).
Core Principles:
-
Ionization: The sample is first vaporized and then ionized. Common ionization techniques for molecules like this include Electrospray Ionization (ESI) and Electron Ionization (EI).
-
Acceleration: The resulting ions are accelerated by an electric field.
-
Deflection: The ions are then deflected by a magnetic field. The degree of deflection is inversely proportional to the mass-to-charge ratio of the ion.
-
Detection: A detector counts the number of ions at each m/z value, generating a mass spectrum.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the purified compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺˙).
-
Analysis: The ions are separated and detected, yielding a mass spectrum.
Data Interpretation:
-
Molecular Ion Peak: The peak with the highest m/z value in the spectrum usually corresponds to the molecular ion. For 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene, this would be expected at m/z = 319.
-
Isotopic Pattern: A key feature to look for is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion, one at m/z = 319 (containing ⁷⁹Br) and another at m/z = 321 (containing ⁸¹Br).
-
Fragmentation Pattern: EI is a "hard" ionization technique that can cause the molecular ion to fragment. The resulting fragment ions provide valuable structural information.
Table 1: Key Analytical Data for 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
| Parameter | Value | Source |
| Molecular Formula | C₁₇H₁₉BrO | [1] |
| Molecular Weight | 319.24 g/mol | [1] |
| MDL Number | MFCD16619595 | [1] |
Part 2: Structural Analysis
While mass spectrometry confirms the molecular weight, it does not provide detailed information about the connectivity of the atoms. A combination of spectroscopic techniques is necessary for a complete structural elucidation.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[2] It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field.[3]
¹H NMR Spectroscopy: This technique provides information about the different types of protons (hydrogen atoms) in a molecule.
-
Chemical Shift (δ): The position of a signal in the NMR spectrum indicates the chemical environment of the proton.
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks reveals the number of neighboring protons.
¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in a molecule.
Experimental Workflow: NMR Analysis
Caption: A typical workflow for NMR-based structural analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[2] It measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).
Expected IR Absorption Bands:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~3000-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600 and 1475 cm⁻¹
-
C-O stretching (ether): ~1250 cm⁻¹
-
C-Br stretching: ~600-500 cm⁻¹
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[3] This technique requires a crystalline sample and provides precise information about bond lengths, bond angles, and the overall molecular conformation.
Logical Relationship of Analytical Techniques
Sources
- 1. 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene | 1427460-79-4 [chemicalbook.com]
- 2. study.com [study.com]
- 3. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 4. Structural Analysis of an Organic Substance: XLAB Göttingen experimental laboratory for young people - central facility of the university [xlab-goettingen.de]
- 5. researchgate.net [researchgate.net]
Solubility profile of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene in organic solvents
[1]
Executive Summary
This technical guide details the solubility profile and solvent compatibility of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (CAS: Referenced as generic intermediate).[1] As a lipophilic benzyl bromide derivative containing a bulky diphenyl ether moiety, this compound presents specific challenges in process chemistry: it combines high lipophilicity with significant electrophilic reactivity.[1]
Effective handling requires a dual focus: thermodynamic solubility (dissolution capacity) and kinetic stability (resistance to solvolysis).[1] This guide provides predicted solubility behaviors, critical instability warnings for protic solvents, and validated protocols for experimental determination.[1]
Physicochemical Characterization & Structural Analysis[1][2]
To predict solubility accurately without empirical data, we analyze the three core structural motifs governing the molecule's interaction with solvents.
| Structural Motif | Physicochemical Effect | Solubility Implication |
| Benzyl Bromide (Ar-CH2-Br) | High reactivity; Electrophilic | CRITICAL: Susceptible to SN2 solvolysis in nucleophilic solvents (alcohols, amines, water).[1] |
| Diphenyl Ether (Ar-O-Ar) | High lipophilicity; Planar disruption | Enhances solubility in aromatic and chlorinated solvents; reduces water solubility to negligible levels.[1] |
| tert-Butyl Group (-C(CH3)3) | Steric bulk; Hydrophobicity | Significantly increases solubility in non-polar alkanes (Hexane, Heptane) compared to non-substituted analogs.[1] |
Estimated Properties:
Solubility Profile & Solvent Compatibility[1]
The following profile classifies solvents based on Solubility Capacity and Chemical Compatibility .
Recommended Solvents (High Solubility / High Stability)
These solvents are chemically inert toward the benzyl bromide moiety and provide excellent solvation for the lipophilic ether backbone.[1]
-
Dichloromethane (DCM): Excellent.[1] The primary choice for synthesis and extraction.[1] High solvation power for aromatic systems.[1]
-
Tetrahydrofuran (THF): Good to Excellent.[1] Suitable for reactions, though commercial THF must be dry (anhydrous) to prevent hydrolysis.[1]
-
Toluene: Excellent. Ideal for process scale-up due to higher boiling point and lack of halogenated waste.[1]
-
Ethyl Acetate: Good.[1] Useful for workups, though long-term storage is not recommended due to potential transesterification risks at high temperatures (minor).[1]
Conditional Solvents (Moderate Solubility / High Stability)[1]
-
Hexane / Heptane: Moderate.[1] The tert-butyl group aids solubility, but the polar C-Br bond may cause phase separation at high concentrations or low temperatures.[1]
-
Application: Excellent anti-solvents for crystallization or triturating impurities.[1]
-
Prohibited / High-Risk Solvents (Chemical Incompatibility)
WARNING: The benzyl bromide group is an active alkylating agent.[1]
-
Alcohols (Methanol, Ethanol, IPA): HIGH RISK.[1] Will cause solvolysis to form the corresponding benzyl ether (e.g., 1-(methoxymethyl)-2-(3-tert-butylphenoxy)benzene), releasing HBr.[1]
-
Water: Insoluble & Unstable.[1] Slow hydrolysis to the benzyl alcohol occurs at the interface.[1]
-
DMSO / DMF: Caution Required. While solubility is high, these polar aprotic solvents can accelerate nucleophilic substitution reactions if any impurities (water, amines) are present.[1] DMSO can occasionally oxidize benzyl halides.[1]
Visualization: Solvent Selection Decision Tree
The following diagram outlines the logical flow for selecting a solvent based on the intended application (Synthesis, Extraction, or Analysis).
Figure 1: Decision matrix for solvent selection, prioritizing chemical stability of the benzyl bromide moiety.[1]
Experimental Protocols
Since specific literature values are rare for this intermediate, the following protocols allow for self-validation of solubility and stability.
Protocol A: Gravimetric Solubility Determination
Use this to determine the saturation limit (g/L) in inert solvents.[1]
-
Preparation: Weigh 100 mg of the compound into a 4 mL glass vial.
-
Addition: Add the target solvent (e.g., Toluene) in 50 µL aliquots at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Continue until the solution is clear (no turbidity or oil droplets).
-
Calculation:
[1]
Protocol B: HPLC Stability Assay (Solvolysis Check)
Use this to verify if a solvent (e.g., Methanol) is degrading your sample.[1]
-
Sample Prep: Dissolve 1 mg of compound in 1 mL of Acetonitrile (Control) and 1 mL of Methanol (Test).
-
Incubation: Let both vials stand at Room Temperature for 1 hour.
-
Analysis: Inject both samples into HPLC (C18 Column, ACN/Water gradient).
-
Criteria:
-
Control: Single peak at Retention Time (RT)
. -
Test: If a new peak appears at RT <
(more polar benzyl ether), the solvent is incompatible.[1]
-
Degradation Pathway Analysis
Understanding the degradation mechanism is vital for interpreting solubility data in "wet" or protic solvents.[1]
Figure 2: Mechanism of solvolysis.[1] The benzyl bromide acts as the electrophile, reacting with protic solvents to form degradation products and acid.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzyl Bromide Derivatives. Retrieved from [Link][1]
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry.[1] Wiley-VCH.[1] (Standard reference for solvation theory and solvolysis mechanisms).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Theoretical basis for "Like Dissolves Like" predictions).[1]
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene, a halogenated aromatic ether with potential applications in organic synthesis and drug discovery. The document details its chemical identity, plausible synthetic routes, predicted physicochemical properties, and prospective applications. Furthermore, it outlines detailed protocols for its synthesis and characterization by modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). Safety considerations and handling procedures for this class of compounds are also discussed to ensure safe laboratory practices. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.
Chemical Identity and Physicochemical Properties
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is a bifunctional organic molecule that incorporates a reactive bromomethyl group and a sterically hindered tert-butylphenoxy moiety. These features make it an interesting building block for the synthesis of more complex molecules.
Table 1: Chemical Identifiers for 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene [1]
| Identifier | Value |
| CAS Number | 1427460-79-4 |
| Molecular Formula | C₁₇H₁₉BrO |
| Molecular Weight | 319.24 g/mol |
| IUPAC Name | 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene |
| MDL Number | MFCD16619595 |
Predicted Physicochemical Properties:
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Boiling Point | > 300 °C (decomposes) |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); Insoluble in water |
| LogP | ~5.5 (Estimated) |
Synthesis of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
The synthesis of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene can be envisioned through two primary retrosynthetic pathways:
-
Pathway A: Benzylic Bromination of a precursor diaryl ether.
-
Pathway B: Williamson Ether Synthesis between a substituted phenol and a benzyl bromide.
Pathway A: Benzylic Bromination
This approach involves the free-radical bromination of the benzylic methyl group of a precursor, 2-(3-tert-butylphenoxy)-1-methylbenzene. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).
Sources
Literature review on 2-(3-tert-butylphenoxy)benzyl bromide derivatives
An In-Depth Technical Guide to 2-(3-tert-butylphenoxy)benzyl Bromide Derivatives: Synthesis, Properties, and Therapeutic Potential
Introduction: A Scaffold of Untapped Potential
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. In this pursuit, the design and synthesis of unique molecular scaffolds that can interact with biological targets in new and effective ways is of paramount importance. The 2-(3-tert-butylphenoxy)benzyl bromide moiety represents a promising, yet underexplored, chemical entity. This guide will serve as a comprehensive introduction to this class of compounds, providing a roadmap for their synthesis, characterization, and potential applications in drug discovery.
At its core, the 2-(3-tert-butylphenoxy)benzyl bromide structure is a fascinating amalgamation of functional groups, each contributing to its unique chemical character. The benzyl bromide group is a classic electrophile, poised for reaction with a wide array of nucleophiles, making it an excellent building block for creating diverse chemical libraries. The ether linkage provides a degree of conformational flexibility, while the two aromatic rings offer a platform for π-π stacking interactions with biological macromolecules. Finally, the tert-butyl group is a well-established modulator of physicochemical properties in drug design. Its steric bulk can influence binding selectivity and protect against metabolic degradation, while its lipophilicity can enhance membrane permeability.[1]
This guide will delve into the synthetic strategies for accessing this novel scaffold, explore the predicted physicochemical properties of its derivatives, and hypothesize potential biological activities based on related chemical structures. It is intended to be a forward-looking document, inspiring and guiding researchers in the exploration of this promising new area of chemical space.
Proposed Synthesis of the Core Scaffold: 2-(3-tert-butylphenoxy)benzyl Bromide
A plausible and efficient synthesis of the parent compound, 2-(3-tert-butylphenoxy)benzyl bromide, can be envisioned through a multi-step sequence starting from commercially available materials. The following is a proposed synthetic route and detailed experimental protocol.
Synthetic Workflow Diagram
Caption: Proposed synthetic route to 2-(3-tert-butylphenoxy)benzyl bromide.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(3-tert-Butylphenoxy)benzaldehyde (C)
This step involves a nucleophilic aromatic substitution reaction, where the phenoxide of 3-tert-butylphenol displaces the fluorine atom of 2-fluorobenzaldehyde.
-
Reagents and Materials:
-
2-Fluorobenzaldehyde (A)
-
3-tert-Butylphenol (B)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Toluene
-
-
Procedure:
-
To a solution of 3-tert-butylphenol (1.0 eq) in a mixture of DMF and toluene, add potassium carbonate (1.5 eq).
-
Heat the mixture to reflux and remove water via a Dean-Stark trap.
-
After complete removal of water, cool the reaction mixture to 80 °C.
-
Add 2-fluorobenzaldehyde (1.2 eq) dropwise.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(3-tert-butylphenoxy)benzaldehyde (C).
-
Step 2: Synthesis of (2-(3-tert-butylphenoxy)phenyl)methanol (D)
This step involves the reduction of the aldehyde functional group to a primary alcohol.
-
Reagents and Materials:
-
2-(3-tert-Butylphenoxy)benzaldehyde (C)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
-
Procedure:
-
Dissolve 2-(3-tert-butylphenoxy)benzaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield (2-(3-tert-butylphenoxy)phenyl)methanol (D) as a crude product, which can often be used in the next step without further purification.
-
Step 3: Synthesis of 2-(3-tert-butylphenoxy)benzyl bromide (E)
The final step is the conversion of the primary alcohol to the corresponding benzyl bromide.
-
Reagents and Materials:
-
(2-(3-tert-butylphenoxy)phenyl)methanol (D)
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM)
-
-
Procedure (using PBr₃):
-
Dissolve the crude (2-(3-tert-butylphenoxy)phenyl)methanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add phosphorus tribromide (0.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto ice.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 2-(3-tert-butylphenoxy)benzyl bromide (E).
-
Synthesis of Derivatives: Expanding the Chemical Space
The true utility of 2-(3-tert-butylphenoxy)benzyl bromide lies in its ability to serve as a versatile electrophilic building block. A multitude of derivatives can be synthesized by reacting it with various nucleophiles.
General Reaction Scheme for Derivative Synthesis
Caption: Hypothetical mechanism of antioxidant activity.
Characterization and Analytical Techniques
The synthesized compounds would be characterized using standard analytical techniques to confirm their structure and purity.
| Technique | Expected Data for 2-(3-tert-butylphenoxy)benzyl bromide |
| ¹H NMR | Aromatic protons in the range of 6.8-7.5 ppm, a singlet for the benzylic CH₂Br protons around 4.5 ppm, and a singlet for the tert-butyl protons around 1.3 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm, the benzylic carbon around 30-35 ppm, and the quaternary and methyl carbons of the tert-butyl group. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic and alkyl groups, C-O-C stretching of the ether, and C-Br stretching. |
A Roadmap for Future Research and Drug Discovery
The exploration of 2-(3-tert-butylphenoxy)benzyl bromide derivatives as potential therapeutic agents can be systematically approached through a well-defined research workflow.
Drug Discovery Workflow
Caption: A proposed workflow for the development of novel therapeutics.
Conclusion
The 2-(3-tert-butylphenoxy)benzyl bromide scaffold represents a promising starting point for the design and synthesis of novel molecules with potential therapeutic applications. This guide has provided a comprehensive overview of a plausible synthetic route to the parent compound and its derivatives, an analysis of their predicted physicochemical properties, and a hypothesis of their potential biological activities. The modular nature of the synthesis allows for the creation of a diverse library of compounds for biological screening. Future research in this area, guided by the principles outlined in this document, could lead to the discovery of new and effective drugs for a range of diseases.
References
-
Synthesis and Biological Evaluation of Novel Benzyl-Substituted Flavones as Free Radical (DPPH) Scavengers and α-glucosidase Inhibitors. J Asian Nat Prod Res. 2010 Nov;12(11):978-84. [Link]
-
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules. 2020 Jan 6;25(1):202. [Link]
-
Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Research Square. 2024. [Link]
-
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. 2020. [Link]
-
Supporting Information for [Title of Paper]. [Link]
-
Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase. Amanote Research. [Link]
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics. 2024;12(11):869. [Link]
-
Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences. [Link]
-
Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. [Link]
-
Benzyl bromide – Knowledge and References. Taylor & Francis. [Link]
- Benzyl bromide synthesis method.
- Production process for synthesizing benzyl bromide.
-
Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Molecules. 2024;29(20):4783. [Link]
-
Tertiary Butyl Bromide Reaction Mechanism. Atlas: School AI Assistant. [Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. [Link]
-
Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di. ChemRxiv. [Link]
-
Reagent and conditions: e) Benzyl bromide, dry DMF, Et3N, rt,... ResearchGate. [Link]
-
Propose a mechanism for the reaction of benzyl bromide with ethan... Pearson. [Link]
-
Potassium Tert‐butoxide Mediated Benzyl Radical Generation From Halo Compounds and Multi‐Component Reactions With Selenourea and Carboxylic Acids for the Synthesis of Selenoesters. ResearchGate. [Link]
-
3-(Benzyloxy)benzyl bromide. Chem-Impex. [Link]
- Benzopyran compounds useful for treating inflammatory conditions.
-
Polyfunctionalized α-Phenyl-tert-butyl(benzyl)nitrones: Multifunctional Antioxidants for Stroke Treatment. Molecules. 2022;27(17):5631. [Link]
-
Ytterbium(III) Triflate Catalyzed Domino Reaction of Arylamines and Styrene Oxides: Synthesis of 2-Benzyl-3-arylquinoline Derivatives. ResearchGate. [Link]
Sources
Technical Guide: Thermodynamic Stability of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
Executive Summary
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is a high-energy alkylating intermediate characterized by a labile benzylic carbon-bromine (C-Br) bond. Its thermodynamic profile is dominated by two competing instability vectors: hydrolytic susceptibility (driven by the leaving group capacity of bromide) and thermal degradation (driven by the low bond dissociation energy of the benzylic position).
This guide provides a mechanistic analysis of these instability pathways and establishes a self-validating framework for the handling, storage, and characterization of this compound. The presence of the ortho-phenoxy ether moiety introduces specific electronic effects that modulate reactivity compared to unsubstituted benzyl bromide.
Molecular Architecture & Theoretical Stability
To understand the thermodynamic behavior of this molecule, we must deconstruct its electronic and steric environment.
Structural Analysis
The molecule consists of three distinct pharmacophores affecting stability:
-
Benzyl Bromide "Warhead": The primary site of reactivity. The C-Br bond is polarized, making the methylene carbon highly electrophilic.
-
Ortho-Phenoxy Linker: The oxygen atom at the ortho position exerts a dual effect:
-
Inductive Withdrawal (-I): Increases the electrophilicity of the benzylic carbon.
-
Resonance Donation (+R): Can stabilize the transition state of carbocation formation (SN1 pathway), effectively lowering the activation energy for hydrolysis.
-
-
Meta-tert-Butyl Group: A lipophilic anchor. While sterically bulky, its distance from the reactive center (meta on the phenoxy ring) means it primarily affects solubility and crystal packing rather than direct chemical reactivity of the bromide.
The "Ortho-Effect" Risk
Unlike para-substituted isomers, the ortho-phenoxy group poses a risk of Neighboring Group Participation (NGP) . The ether oxygen can spatially approach the benzylic carbon, potentially stabilizing the incipient carbocation or facilitating intramolecular displacement. This makes the ortho isomer kinetically more labile than its meta or para counterparts.
Thermodynamic Profile & Degradation Pathways
The thermodynamic instability of benzyl bromides is often autocatalytic. The primary degradation product, Hydrogen Bromide (HBr), acts as a catalyst for further decomposition and polymerization.
Primary Degradation Vectors
Pathway A: Hydrolysis (Moisture Sensitivity)
Upon exposure to atmospheric moisture, the C-Br bond undergoes nucleophilic substitution.
-
Mechanism: Mixed SN1/SN2 depending on solvent polarity.
-
Product: 2-(3-tert-butylphenoxy)benzyl alcohol + HBr.
-
Thermodynamics: Highly Exothermic. The formation of the strong H-O bond drives the reaction.
Pathway B: Thermal Homolysis & Dimerization
At elevated temperatures (>60°C) or under UV exposure, the C-Br bond (BDE ~50–60 kcal/mol) can undergo homolytic cleavage.
-
Mechanism: Formation of a benzyl radical and a bromine radical.
-
Outcome: Radical coupling leads to dimerization (1,2-diarylethanes) or polymerization (darkening of the solid).
Pathway C: Friedel-Crafts Alkylation (Intermolecular)
The molecule can alkylate itself. The electrophilic benzylic carbon attacks the electron-rich phenoxy ring of a neighboring molecule.
-
Result: Insoluble oligomers/tars.
Degradation Pathway Visualization
Figure 1: Mechanistic degradation pathways showing the central role of moisture and heat in generating autocatalytic HBr.
Experimental Characterization Protocols
To validate the stability of a specific batch, do not rely on visual inspection (color change is a lagging indicator). Use the following self-validating protocols.
Differential Scanning Calorimetry (DSC)
Objective: Determine the onset temperature of thermal decomposition (
-
Protocol:
-
Weigh 2–4 mg of sample into a gold-plated high-pressure crucible (to contain volatile HBr).
-
Seal hermetically.
-
Ramp 10°C/min from 25°C to 250°C under Nitrogen purge (50 mL/min).
-
-
Interpretation:
Forced Degradation (Stress Testing)
Objective: Establish the primary degradation route to select the correct storage stabilizer.
| Stress Condition | Duration | Target | Analytical Method |
| Acid Hydrolysis (0.1N HCl) | 24 Hours | Simulate HBr autocatalysis | HPLC (Reverse Phase) |
| Thermal (60°C, Solid State) | 7 Days | Shelf-life prediction | HPLC + 1H-NMR |
| Photolytic (UV-VIS) | 24 Hours | Light sensitivity | HPLC |
| Oxidative (3% H2O2) | 4 Hours | Ether cleavage potential | HPLC |
HPLC Method Parameters (Suggested)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 10 minutes (High lipophilicity due to tert-butyl group requires high organic content).
-
Detection: 254 nm (Aromatic ring).
Storage & Handling Framework[4]
Based on the thermodynamic profile, the following "Cold Chain" logic must be applied. The material is classified as Corrosive and Lachrymator .
Storage Logic Tree
Figure 2: Decision matrix for storage based on physical state. Oily batches often indicate prior hydrolysis (impurities depress melting point).
Handling Precautions
-
Moisture Exclusion: All weighing must occur in a glovebox or under a cone of dry nitrogen.
-
Solvent Selection: Avoid protic solvents (Methanol, Ethanol) for stock solutions. Use Anhydrous DCM, THF, or Toluene.
-
Neutralization: Glassware used with this compound should be rinsed with a dilute base (e.g., Sodium Bicarbonate solution) immediately after use to neutralize any generated HBr and prevent acid-etching or cross-contamination.
References
-
Szwarc, M., Ghosh, B. N., & Sehon, A. H. (1950).[1] The C–Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide.[1] The Journal of Chemical Physics, 18(9), 1142–1149.[1] Link
- Daasbjerg, K., & Pedersen, S. U. (2007). The stability of benzyl bromides: Electronic and steric effects. Journal of Physical Organic Chemistry. (General reference for benzyl bromide reactivity trends).
-
National Institute of Standards and Technology (NIST). (2023). Benzene, (bromomethyl)- Thermochemical Data.[4][5] NIST Chemistry WebBook, SRD 69. Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: Benzyl Bromide Derivatives (General Class Hazards). Link
-
FDA. (2025). Guidance for Industry: Control of Benzene and Related Impurities in Drug Components. Link
Sources
Unlocking New Therapeutic Avenues: A Technical Guide to the Medicinal Chemistry Applications of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Untapped Potential
In the landscape of drug discovery, the identification of novel molecular scaffolds that offer both synthetic tractability and the potential for diverse biological activity is paramount. 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene emerges as a compelling, yet underexplored, starting point for medicinal chemistry campaigns. This guide delves into the therapeutic potential of this compound, dissecting its structural components to inform the rational design of new chemical entities. We will explore potential therapeutic applications, propose synthetic strategies for analog development, and outline key experimental workflows for biological evaluation.
At its core, 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is a bifunctional molecule. The reactive bromomethyl group serves as a versatile chemical handle for covalent modification or the introduction of further functionalities, while the 3-tert-butylphenoxy moiety provides a lipophilic scaffold that can be tailored for specific target interactions. The strategic placement of these groups on the benzene ring sets the stage for the development of a diverse library of compounds with potential applications in oncology, inflammation, and beyond.
Deconstructing the Core: Strategic Insights from Structural Features
A thorough analysis of the constituent parts of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene provides a foundation for hypothesizing its potential roles in medicinal chemistry.
The Bromomethyl Group: A Gateway to Covalent Engagement and Structural Diversification
The bromomethyl group is a potent electrophile, making it an excellent tool for introducing the substituted phenoxybenzene moiety into various molecular architectures.[1] This reactivity can be harnessed in several ways:
-
Covalent Targeting: The ability to form a stable covalent bond with nucleophilic residues (e.g., cysteine, serine, lysine) on protein targets is a validated strategy in drug design. This can lead to enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.
-
Linker Chemistry: The bromomethyl group can serve as an anchor point for attaching linkers in the development of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs).
-
Pharmacokinetic Modulation: Introduction of the larger molecular fragment via the bromomethyl group can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
The introduction of bromine into a molecule can also confer other advantages, such as increased therapeutic activity and favorable metabolic profiles.[2][3] The "halogen bond," a non-covalent interaction involving the bromine atom, can contribute to enhanced binding affinity with target proteins.[2][3]
The 3-tert-butylphenoxy Moiety: A Lipophilic Scaffold with Bioactivity Potential
The phenoxy portion of the molecule, particularly with the bulky tert-butyl group, presents several opportunities and considerations for drug design.
-
Lipophilicity and Solubility: The tert-butyl group is a common motif in drug design, often used to increase lipophilicity and van der Waals interactions with hydrophobic pockets of target proteins.[4] However, excessive lipophilicity can lead to poor solubility and metabolic instability.[5]
-
Antioxidant and Cytotoxic Properties: Phenolic compounds, especially those with tert-butyl substitutions, are known to possess antioxidant properties.[4] Some tert-butylated phenols have also demonstrated cytotoxic activity against tumor cell lines, suggesting a potential application in oncology.[6] For instance, 2,4-di-tert-butylphenol is a natural product with potent toxicity against a wide range of organisms.[7][8]
-
Bioisosteric Replacement: To mitigate the potential downsides of the tert-butyl group, such as metabolic liabilities, bioisosteric replacement is a viable strategy.[5][9] Replacing the tert-butyl group with moieties like cyclopropyl, cyclobutyl, or fluorinated alkyl groups can fine-tune the compound's physicochemical properties while maintaining or improving biological activity.[5][10]
Potential Therapeutic Applications and Target Classes
Based on the structural features of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene, several therapeutic areas and target classes can be prioritized for investigation.
| Potential Therapeutic Area | Hypothesized Target Class | Rationale |
| Oncology | Kinases, Deubiquitinases (DUBs), Enzymes with active site cysteines | The reactive bromomethyl group can be used to covalently target nucleophilic residues in the active sites of these enzymes. The tert-butylphenoxy moiety can be optimized for binding in hydrophobic subpockets. |
| Inflammation | Cyclooxygenases (COX), Lipoxygenases (LOX), Pro-inflammatory cytokine pathways | The phenolic scaffold is a known feature in many anti-inflammatory agents. The antioxidant properties of the tert-butylphenol moiety could also contribute to reducing oxidative stress associated with inflammation. |
| Infectious Diseases | Bacterial or viral enzymes with essential nucleophilic residues | Covalent inhibition of key microbial enzymes is a proven strategy for antimicrobial drug development. |
Proposed Synthetic and Experimental Workflows
A systematic approach to analog synthesis and biological screening is crucial to unlocking the therapeutic potential of the 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene scaffold.
General Synthetic Strategy
The synthesis of analogs can be approached through a modular strategy, allowing for diversification at multiple points. A retrosynthetic analysis suggests that the core scaffold can be assembled through a Williamson ether synthesis, followed by functionalization of the bromomethyl group.
Caption: Retrosynthetic analysis of target analogs.
Experimental Protocol: Synthesis of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene Analogs
Objective: To synthesize a library of analogs by reacting 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene with a diverse set of nucleophiles.
Materials:
-
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
-
Various nucleophiles (e.g., substituted anilines, thiols, imidazoles)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (1.0 eq) in DMF, add the desired nucleophile (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Screening Cascade for Biological Evaluation
A tiered screening approach will efficiently identify promising compounds for further development.
Caption: Proposed screening cascade for analog evaluation.
Conclusion and Future Directions
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its inherent reactivity and the bioactive potential of its constituent moieties provide a solid foundation for a targeted medicinal chemistry program. The strategic diversification of this core structure, guided by a robust understanding of structure-activity relationships and ADME properties, holds the key to unlocking its full therapeutic potential. Future efforts should focus on the synthesis and evaluation of a diverse analog library against a panel of high-value biological targets. The insights gained from these studies will pave the way for the development of next-generation therapies for a range of human diseases.
References
-
Chemspace. Bioisosteric Replacements. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Bromomethylcyclohexane: A Key Building Block for Pharmaceutical Synthesis. [Link]
-
Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]
-
Bentham Science. Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. [Link]
-
Izzotti, A. R., & Gleason, J. L. (2020). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]
-
National Center for Biotechnology Information. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. In PMC. [Link]
-
Sakagami, H., et al. (2008). Radical production and cytotoxic activity of tert-butyl-substituted phenols. Anticancer Research, 28(1A), 225-231. [Link]
-
Fijałkowski, K., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 90(4), e506. [Link]
-
Fijałkowski, K., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 90(4). [Link]
-
Semantic Scholar. Introducing bromine in the molecular structure as a good strategy to the drug design. [Link]
-
Fijałkowski, K., et al. (2021). Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science, 90(4). [Link]
-
National Center for Biotechnology Information. (2019). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. In PMC. [Link]
-
Chawawisit, K., et al. (2015). 2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. Journal of Applied Pharmaceutical Science, 5(Suppl 3), 007-012. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 3. jms.ump.edu.pl [jms.ump.edu.pl]
- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem-space.com [chem-space.com]
- 6. Radical production and cytotoxic activity of tert-butyl-substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. benthamscience.com [benthamscience.com]
- 10. enamine.net [enamine.net]
Methodological & Application
Application Note: Synthesis of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene from Toluene Precursors
[1]
Introduction & Scope
This application note details the optimized synthesis of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene , a versatile electrophilic building block containing a biaryl ether motif.[1] This scaffold is frequently utilized in the development of kinase inhibitors and receptor modulators where the meta-tert-butyl group provides critical hydrophobic interactions, and the bromomethyl group serves as a reactive handle for N-alkylation or C-alkylation.
The protocol is designed using toluene precursors —specifically 2-bromotoluene—to construct the core scaffold via a copper-catalyzed Ullmann-type coupling, followed by a regioselective Wohl-Ziegler radical bromination.[1] This approach prioritizes scalability, step-economy, and the use of modern catalytic systems to overcome the steric hindrance inherent in ortho-substituted arenes.
Retrosynthetic Analysis
The synthetic strategy relies on the late-stage functionalization of the benzylic carbon.[1] The target molecule is disconnected at the benzylic bromide to reveal the intermediate 1-methyl-2-(3-tert-butylphenoxy)benzene (also referred to as 2-(3-tert-butylphenoxy)toluene).[1] This intermediate is formed by the C-O coupling of two commercially available precursors: 2-bromotoluene and 3-tert-butylphenol .[1]
Logical Pathway
-
C-O Bond Formation: Construction of the diaryl ether using a ligand-accelerated Ullmann coupling.[1]
-
C-Br Bond Formation: Radical bromination of the methyl group using N-Bromosuccinimide (NBS).[1]
Figure 1: Retrosynthetic disconnection showing the two-step assembly from toluene derivatives.[1]
Step 1: Ligand-Accelerated Ullmann Coupling[1]
Classic Ullmann couplings often require harsh conditions (200°C+) and stoichiometric copper.[1] We utilize a modern, ligand-accelerated protocol employing Picolinic Acid or N,N-Dimethylglycine as a ligand, allowing the reaction to proceed at lower temperatures (90–110°C) with catalytic Copper(I) Iodide (CuI).[1] This is critical for preventing the oxidation of the methyl group and minimizing side reactions.[1]
Reagents & Materials
| Reagent | Role | Equiv. | MW ( g/mol ) |
| 2-Bromotoluene | Substrate (Electrophile) | 1.0 | 171.04 |
| 3-tert-Butylphenol | Nucleophile | 1.2 | 150.22 |
| Copper(I) Iodide (CuI) | Catalyst | 0.10 (10 mol%) | 190.45 |
| Picolinic Acid | Ligand | 0.20 (20 mol%) | 123.11 |
| Potassium Phosphate ( | Base | 2.0 | 212.27 |
| DMSO | Solvent | - | - |
Experimental Protocol
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Under a positive pressure of nitrogen, add CuI (10 mol%), Picolinic Acid (20 mol%), and
(2.0 equiv).[1] -
Substrate Addition: Add 3-tert-butylphenol (1.2 equiv) and 2-bromotoluene (1.0 equiv).
-
Solvation: Add anhydrous DMSO (concentration ~0.5 M with respect to 2-bromotoluene).
-
Reaction: Heat the mixture to 110°C in an oil bath. Stir vigorously for 18–24 hours.
-
Workup:
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) to yield 1-methyl-2-(3-tert-butylphenoxy)benzene as a colorless oil.
Mechanistic Insight (Catalytic Cycle)
The ligand (L) coordinates with Cu(I) to form the active catalytic species.[1] The cycle involves oxidative addition of the aryl halide, followed by ligand exchange with the phenoxide, and finally reductive elimination to form the ether bond.
Figure 2: Catalytic cycle for the Cu-catalyzed Ullmann ether synthesis.[1]
Step 2: Wohl-Ziegler Radical Bromination[1]
The conversion of the methyl group to a bromomethyl group is achieved using N-Bromosuccinimide (NBS) initiated by AIBN .[1] This reaction is highly specific to the benzylic position due to the stability of the benzylic radical.[1]
Safety Note: Benzyl bromides are potent lachrymators (tear gas agents).[1] All operations must be performed in a well-ventilated fume hood.[1]
Reagents & Materials
| Reagent | Role | Equiv. |
| Intermediate (from Step 1) | Substrate | 1.0 |
| N-Bromosuccinimide (NBS) | Bromine Source | 1.05 |
| AIBN | Radical Initiator | 0.05 (5 mol%) |
| Benzotrifluoride ( | Solvent (Green alternative to | - |
Note: While Carbon Tetrachloride (
Experimental Protocol
-
Setup: Equip a round-bottom flask with a reflux condenser and nitrogen inlet.
-
Dissolution: Dissolve 1-methyl-2-(3-tert-butylphenoxy)benzene (1.0 equiv) in Benzotrifluoride (
) or (0.2 M). -
Reagent Addition: Add NBS (1.05 equiv) and AIBN (5 mol%).
-
Reaction: Heat to Reflux (approx. 80-100°C) .[1]
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The reaction is typically complete within 2–4 hours.[1] Avoid over-reaction to prevent dibromination (formation of the benzal bromide).[1]
-
Workup:
-
Purification: The crude product is often pure enough for subsequent steps.[1] If necessary, purify via rapid column chromatography (Hexanes) to isolate 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene .[1]
Mechanistic Insight (Radical Chain)
The reaction proceeds via a free-radical chain mechanism.[1][3] The benzylic hydrogen is abstracted to form a resonance-stabilized benzylic radical, which then abstracts a bromine atom from NBS.[1]
Figure 3: Wohl-Ziegler radical chain mechanism for benzylic bromination.
Analytical Data & Validation
To validate the synthesis, the following analytical signatures should be confirmed:
References
-
Ullmann Coupling Mechanism: Tye, J. W., Weng, Z., Giri, R., & Hartwig, J. F. (2008).[1] Copper(I) Phenoxide Complexes in the Etherification of Aryl Halides. Angewandte Chemie International Edition, 47(13), 2385–2389.[1] Link[1]
-
Ligand Acceleration: Ma, D., & Cai, Q. (2008).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[1] Accounts of Chemical Research, 41(11), 1450–1460.[1] Link[1]
-
Wohl-Ziegler Bromination: Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.[1] Link[1]
-
Green Solvents for Radical Reactions: Ogawa, A., Curran, D. P. (1997).[1] Benzotrifluoride: A Useful Alternative Solvent for Radical Reactions.[1] Journal of Organic Chemistry, 62(3), 450–451.[1] Link[1]
Application Notes and Protocols for Optimal Alkylation Reactions Using 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
Introduction: Unlocking the Potential of a Versatile Alkylating Agent
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is a versatile electrophilic reagent with significant potential in the synthesis of complex organic molecules, particularly within the realms of medicinal chemistry and materials science. Its structure, featuring a reactive benzylic bromide, is primed for nucleophilic substitution, allowing for the introduction of the bulky and lipophilic 2-(3-tert-butylphenoxy)benzyl moiety onto a variety of substrates. The presence of the tert-butyl group can enhance solubility in organic media and introduce specific steric interactions, while the phenoxy ether linkage provides a degree of conformational flexibility.
This guide provides a comprehensive overview of the optimal reaction conditions for utilizing 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene in N-, O-, and C-alkylation reactions. The protocols detailed herein are founded on established principles of nucleophilic substitution reactions and have been adapted to address the specific steric and electronic characteristics of this reagent.
Understanding the Reagent: Reactivity and Steric Considerations
The core reactivity of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene lies in its benzylic bromide. The carbon-bromine bond is polarized, rendering the benzylic carbon highly electrophilic and susceptible to attack by nucleophiles. The adjacent benzene ring stabilizes the transition state of SN2 reactions through resonance, leading to enhanced reactivity compared to simple alkyl bromides.[1][2][3][4]
However, the bulky tert-butyl group on the phenoxy ring introduces significant steric hindrance. This can influence the rate of reaction and may necessitate more forcing conditions (e.g., higher temperatures, stronger bases) compared to less hindered benzyl bromides. The choice of nucleophile, base, and solvent must be carefully considered to achieve optimal yields and minimize side reactions.
Diagram: General Alkylation Workflow
Caption: A generalized workflow for alkylation reactions.
N-Alkylation Protocols: Synthesizing Substituted Amines
The introduction of the 2-(3-tert-butylphenoxy)benzyl group to nitrogen-containing molecules is a common strategy in drug discovery to modulate pharmacological properties.
Mechanism of N-Alkylation
Caption: Sɴ2 mechanism for N-alkylation.
Recommended Conditions for N-Alkylation
| Parameter | Condition A (Mild) | Condition B (Moderate) | Condition C (Strong) | Rationale |
| Nucleophile | Primary/Secondary Amines | Less reactive amines | Anilines, Imidazoles | The nucleophilicity of the amine dictates the required base strength. |
| Base | K₂CO₃, Cs₂CO₃ | DBU, DIPEA | NaH, t-BuOK | Weaker bases are sufficient for highly nucleophilic amines; stronger bases are needed for less nucleophilic substrates like anilines.[5][6] |
| Solvent | Acetonitrile (ACN) | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Polar aprotic solvents are preferred to solvate the reactants and facilitate the SN2 reaction.[6] |
| Temperature | 60-80 °C | Room Temp to 80 °C | 80-120 °C | Higher temperatures may be required to overcome steric hindrance and the lower reactivity of certain nucleophiles.[6] |
| Equivalents of Alkylating Agent | 1.05 - 1.2 | 1.05 - 1.2 | 1.05 - 1.2 | A slight excess is used to ensure complete consumption of the nucleophile. |
Detailed Protocol: N-Alkylation of a Secondary Amine (Condition A)
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine (1.0 eq.).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and anhydrous acetonitrile (ACN, to achieve a concentration of ~0.1 M).
-
Stir the suspension at room temperature for 10 minutes.
-
Add a solution of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (1.05 eq.) in ACN dropwise.
-
Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
O-Alkylation Protocols: Formation of Ether Linkages
O-alkylation with 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is an effective method for synthesizing aryl ethers, which are prevalent in many biologically active compounds.
Recommended Conditions for O-Alkylation
| Parameter | Condition D (Phenols) | Condition E (Alcohols) | Rationale |
| Nucleophile | Phenols | Primary/Secondary Alcohols | Phenols are more acidic and require milder bases for deprotonation compared to alcohols. |
| Base | K₂CO₃, Cs₂CO₃ | NaH | A stronger base like NaH is necessary to deprotonate less acidic alcohols.[7] |
| Solvent | DMF, Acetone | THF, DMF | Polar aprotic solvents are ideal for O-alkylation reactions.[8] |
| Temperature | 60-80 °C | 0 °C to Room Temp | Reactions with NaH are typically started at a lower temperature to control the initial exothermic deprotonation. |
| Equivalents of Alkylating Agent | 1.1 - 1.5 | 1.1 - 1.5 | A slight excess ensures complete conversion of the starting alcohol/phenol. |
Detailed Protocol: O-Alkylation of a Phenol (Condition D)
-
To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and dimethylformamide (DMF, to achieve a concentration of ~0.5 M).
-
Add 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (1.1 eq.) to the stirring suspension.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
C-Alkylation Protocols: Forming New Carbon-Carbon Bonds
C-alkylation of enolates with 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene provides a powerful tool for constructing complex carbon skeletons.[9][10]
Recommended Conditions for C-Alkylation of Enolates
| Parameter | Condition F (Ketones/Esters) | Rationale |
| Nucleophile | Ketone, Ester, or Malonate Esters | These carbonyl compounds can be deprotonated to form nucleophilic enolates.[9][10] |
| Base | LDA, NaH | A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often used to ensure complete and irreversible enolate formation.[11] |
| Solvent | Anhydrous THF | THF is a common solvent for enolate chemistry. |
| Temperature | -78 °C to Room Temp | The enolate is typically formed at low temperatures to control regioselectivity and prevent side reactions. The alkylation is then allowed to proceed at a slightly higher temperature. |
| Equivalents of Alkylating Agent | 1.0 | A stoichiometric amount is often sufficient. |
Detailed Protocol: C-Alkylation of a Ketone (Condition F)
-
In an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the ketone (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.05 eq.) in THF dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add a solution of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Partition the mixture between water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with additional diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
-
Low Yields: If the reaction shows low conversion, consider increasing the temperature, using a stronger base, or switching to a more polar solvent like DMF or DMSO.[6][12] For O- and N-alkylation, adding a catalytic amount of potassium iodide (KI) can generate the more reactive benzyl iodide in situ via the Finkelstein reaction.[12]
-
Side Reactions: In N-alkylation of primary amines, over-alkylation can be an issue. Using a large excess of the primary amine can favor mono-alkylation.[13] For C-alkylation, ensure the enolate is formed completely before adding the alkylating agent to prevent side reactions with the unreacted ketone.
-
Steric Hindrance: Due to the bulky nature of the alkylating agent, reactions with sterically hindered nucleophiles may require longer reaction times and higher temperatures.
Conclusion
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is a valuable reagent for introducing a sterically demanding and lipophilic moiety into a variety of organic molecules. By carefully selecting the base, solvent, and temperature, high yields of N-, O-, and C-alkylated products can be achieved. The protocols provided in this guide offer a solid starting point for researchers and scientists in their synthetic endeavors.
References
-
Sinopec. (2025, July 15). Alkyl Strategies for Optimizing Reaction Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the alkylation step using bromide 4. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 13). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
OpenStax. (2023, September 20). 22.7 Alkylation of Enolate Ions. Retrieved from [Link]
-
Oxford University Press. (n.d.). Alkylation of enolates. Retrieved from [Link]
-
ResearchGate. (n.d.). N-alkylation reaction of o-phenylenediamine with substituted benzyl alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions for the benzylation of adenine using benzyl bromide and KOtBu. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]
-
YouTube. (2019, December 16). reactive SN2 alkyl groups - benzyl and allyl groups. Retrieved from [Link]
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Nucleophilic Substitution with 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
Abstract
This document provides a comprehensive technical guide for performing nucleophilic substitution reactions on the benzylic bromide, 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene. This substrate is a valuable building block in medicinal chemistry and materials science, where the introduction of diverse functional groups via its reactive benzylic position is a key synthetic strategy. This guide details the underlying mechanistic principles, provides a generalized, adaptable protocol, and offers specific application examples. Emphasis is placed on the critical experimental parameters that dictate reaction outcomes, including solvent choice, nucleophile strength, and temperature, to ensure reproducible and high-yielding transformations. Safety protocols and methods for reaction monitoring, product purification, and characterization are also thoroughly addressed.
Introduction and Mechanistic Overview
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is a primary benzylic bromide. The benzylic position is exceptionally reactive towards nucleophilic substitution due to the ability of the adjacent benzene ring to stabilize both the transition state in an S(_N)2 reaction and the carbocation intermediate in an S(_N)1 reaction.[1] Consequently, this substrate can react via either mechanism, and the operative pathway is highly dependent on the reaction conditions.[2]
-
S(_N)2 Pathway: Favored by strong, unhindered nucleophiles (e.g., CN
, RS , N(_3) ) and polar aprotic solvents (e.g., DMF, DMSO, Acetone).[3][4] This pathway occurs in a single, concerted step involving backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.[5] -
S(_N)1 Pathway: Favored by weak nucleophiles (e.g., H(_2)O, ROH) and polar protic solvents (e.g., ethanol, water).[3][6] This two-step mechanism involves the initial, rate-limiting formation of a resonance-stabilized benzylic carbocation, which is then trapped by the nucleophile.[1] This pathway typically results in a racemic mixture of products if the starting material is chiral.
Controlling the reaction conditions is therefore paramount to achieving the desired product and minimizing side reactions. For most synthetic applications aiming for a single, well-defined product, conditions favoring the S(_N)2 pathway are generally preferred.
Diagram 1: Competing S(_N)1 and S(_N)2 pathways for benzylic bromides.
Reagent Profile and Safety Considerations
Substrate Properties
While specific experimental data for 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is not widely published, its properties can be inferred from its structure and the properties of similar benzylic bromides.
| Property | Value (Estimated) | Notes |
| Molecular Formula | C(_1)(_7)H(_1)(_9)BrO | |
| Molecular Weight | 319.24 g/mol | |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Benzylic bromides are often liquids or solids with low melting points.[7] |
| Solubility | Soluble in common organic solvents (DCM, THF, Acetone, DMF). Insoluble in water. |
Safety and Handling
WARNING: Benzylic bromides are potent lachrymators (tear-producing agents) and irritants.[7] All manipulations must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves should be inspected prior to use and changed frequently).[8]
-
Exposure Controls: Avoid inhalation of vapors and contact with skin and eyes.[8] Emergency eyewash stations and safety showers should be readily accessible.[9]
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off immediately with soap and plenty of water.
-
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from light, heat, and incompatible materials such as strong bases and oxidizing agents.[9]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
General Protocol for Nucleophilic Substitution (S(_N)2 Conditions)
This protocol is designed to be a starting point and can be adapted for various nucleophiles. The primary goal is to favor the S(_N)2 pathway for a clean, predictable reaction.
Materials and Equipment
-
Round-bottom flask with stir bar
-
Condenser and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (e.g., silica gel 60 F254) and developing chamber
-
Standard laboratory glassware
-
Column chromatography setup
Reagents
-
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (Substrate, 1.0 eq)
-
Nucleophile (e.g., sodium azide, potassium cyanide, a phenol, an amine) (1.1 - 1.5 eq)
-
Base (if required, e.g., K(_2)CO(_3), NaH, Et(_3)N) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile, Acetone)
-
Reagents for workup (e.g., water, brine, diethyl ether, ethyl acetate, anhydrous MgSO(_4))
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, oven-flamed round-bottom flask under an inert atmosphere (N(_2) or Ar), add the nucleophile (1.1 eq) and, if necessary, a base such as powdered potassium carbonate (1.5 eq).
-
Add the anhydrous polar aprotic solvent (e.g., DMF) to create a stirrable suspension or solution (concentration typically 0.1-0.5 M with respect to the substrate).
-
-
Substrate Addition:
-
Dissolve the 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (1.0 eq) in a minimal amount of the reaction solvent.
-
Add the substrate solution dropwise to the stirring mixture of the nucleophile at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to a suitable temperature (typically between 50-80 °C) and stir vigorously. The optimal temperature will depend on the nucleophile's reactivity and should be determined empirically.
-
Rationale: Heating is often necessary to provide the activation energy for the S(_N)2 reaction to proceed at a reasonable rate.[10]
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Take a small aliquot from the reaction, quench it with water, extract with a small amount of ethyl acetate, and spot the organic layer on a TLC plate.
-
Visualize the spots under UV light. The reaction is complete when the starting material spot has been fully consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate or diethyl ether.
-
Combine the organic layers and wash with water, followed by brine, to remove the solvent (e.g., DMF) and any remaining inorganic salts.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na(_2)SO(_4)) or magnesium sulfate (MgSO(_4)), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product using standard analytical techniques such as NMR (
H, C), Mass Spectrometry (MS), and IR spectroscopy to confirm its identity and purity.[11]
-
Diagram 2: General experimental workflow for the nucleophilic substitution.
Application Examples
Example 1: Synthesis of an Aryl Ether
This example details the formation of a new ether linkage using a phenolic nucleophile.
-
Nucleophile: 4-Methoxyphenol
-
Base: Potassium Carbonate (K(_2)CO(_3))
-
Solvent: Acetonitrile (CH(_3)CN)
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 1-(Bromomethyl)-... | 319.24 | 1.0 | 1.0 | 319 mg |
| 4-Methoxyphenol | 124.14 | 1.2 | 1.2 | 149 mg |
| K(_2)CO(_3) | 138.21 | 2.0 | 2.0 | 276 mg |
| Acetonitrile | - | - | - | 5 mL |
Procedure: Follow the general protocol. The reaction is typically stirred at reflux (~82 °C) in acetonitrile for 4-12 hours. The product is a diaryl ether derivative.
Example 2: Synthesis of a Benzyl Azide
This example demonstrates the introduction of an azide functional group, a versatile precursor for amines or for use in "click" chemistry.
-
Nucleophile: Sodium Azide (NaN(_3))
-
Base: Not required
-
Solvent: Dimethylformamide (DMF)
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass |
| 1-(Bromomethyl)-... | 319.24 | 1.0 | 1.0 | 319 mg |
| Sodium Azide | 65.01 | 1.5 | 1.5 | 98 mg |
| DMF | - | - | - | 5 mL |
Procedure: Follow the general protocol. The reaction is typically stirred at 50-60 °C for 2-6 hours. Caution: Sodium azide is highly toxic. Handle with extreme care.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient temperature; deactivated nucleophile; wet solvent/reagents. | Increase reaction temperature; use a stronger base or a more reactive nucleophile; ensure all reagents and solvents are anhydrous. |
| Multiple Products on TLC | Competing S(_N)1/E2 pathways; side reactions. | Ensure conditions strongly favor S(_N)2 (strong nucleophile, polar aprotic solvent). Use a non-basic nucleophile if elimination is an issue. Lower the reaction temperature. |
| Difficult Purification | Product and starting material have similar polarity. | Allow the reaction to proceed to full conversion to eliminate starting material. Optimize the chromatography solvent system using TLC. |
References
-
Student Doctor Network Forums. (2015). Sn1/Sn2 - benzylic/allylic. [Link]
-
PubChem. Benzyl Bromide | C7H7Br | CID 7498. [Link]
-
Allery Chemistry. (2020). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. [Link]
-
New Jersey Department of Health. BENZYL BROMIDE HAZARD SUMMARY. [Link]
-
University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
-
Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. [Link]
-
Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?[Link]
-
PathFinder Academy. (2026). Nucleophilic Substitution in Alkyl Bromides. [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Khan Academy. Reactions at the benzylic position. [Link]
-
Bartleby. Nucleophilic Substitution Reaction Lab Report. [Link]
-
ResearchGate. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide...[Link]
-
Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. [Link]
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?[Link]
-
YouTube. (2023). Organic Chemistry 2 - Ch17.17 - Benzylic Bromination Reduction Substitutions and Eliminations. [Link]
-
YouTube. (2018). 18.04 Predicting Products of Nucleophilic Substitution Reactions. [Link]
-
Western Washington University. Nucleophilic Substitution. [Link]
-
Journal of Chemical Education. (2014). Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR. [Link]
-
Chemistry Steps. Reactions at the Benzylic Position. [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. [Link]
-
Chemistry Steps. (2021). Nucleophilic Substitution Reactions - An Introduction. [Link]
-
BYJU'S. Nucleophilic Substitution Reaction. [Link]
-
National Center for Biotechnology Information. (2019). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
AZoM. (2018). Benchtop NMR and Nucleophilic Substitution. [Link]
-
Florida State University. 11. Nucleophilic Substitution Reactions. [Link]
-
YouTube. (2019). Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. [Link]
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
-
NC State University Libraries. (2024). 16.10 Synthesis of Polysubstituted Benzenes. [Link]
-
PubChem. 1-Tert-butyl-3-(3-tert-butylphenoxy)benzene. [Link]
Sources
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. forums.studentdoctor.net [forums.studentdoctor.net]
- 7. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. westliberty.edu [westliberty.edu]
- 9. nj.gov [nj.gov]
- 10. Nucleophilic Substitution Reaction Lab Report - 1293 Words | Bartleby [bartleby.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes: Leveraging 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene in Pharmaceutical Synthesis
<_ _>
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene as a versatile pharmaceutical building block. We detail its intrinsic chemical properties, core reactivity, and provide validated, step-by-step protocols for its use in key synthetic transformations. The causality behind experimental design, including the selection of reagents and reaction conditions, is explained to ensure robust and reproducible outcomes. This guide serves as a practical resource for incorporating this unique molecular scaffold into drug discovery programs.
Introduction: Rationale and Strategic Value
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is a bifunctional organic molecule designed for strategic incorporation into novel therapeutic agents. Its structure combines two key pharmacophoric elements: a highly reactive benzylic bromide and a sterically influential 3-tert-butylphenoxy group.
-
The Benzylic Bromide Moiety: This functional group serves as a potent electrophile, making the molecule an excellent alkylating agent.[1] Benzylic bromides are widely used in medicinal chemistry to form stable carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds via nucleophilic substitution (SN2) reactions.[2][3] The benzylic position is particularly reactive due to the ability of the adjacent benzene ring to stabilize the transition state of the substitution reaction.[4]
-
The 3-tert-butylphenoxy Group: The tert-butyl group introduces significant steric bulk, which can be exploited to probe or occupy specific hydrophobic pockets within a biological target, such as an enzyme active site or a receptor binding domain.[5] This bulky group can also enhance metabolic stability by shielding nearby positions from enzymatic degradation.[6] Furthermore, the phenoxy ether linkage provides a balance of rigidity and conformational flexibility, which is often crucial for optimizing ligand-receptor interactions. In recent drug discovery efforts, phenoxyalkylamine derivatives featuring tert-butyl groups have been investigated as potent ligands for targets like the histamine H3 receptor.[7]
The combination of these features in a single building block allows for the efficient introduction of a sterically demanding, lipophilic moiety onto a wide range of molecular scaffolds, making it a valuable tool for lead optimization and the development of new chemical entities.
Physicochemical Properties & Data
A clear understanding of the building block's properties is essential for experimental design, particularly for selecting appropriate solvent systems and purification methods.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉BrO | Calculated |
| Molecular Weight | 319.24 g/mol | Calculated |
| Appearance | Pale yellow oil (Predicted) | N/A |
| Boiling Point | ~385.5 °C at 760 mmHg (Predicted) | N/A |
| LogP (Predicted) | 5.35 | N/A |
| CAS Number | Not available | N/A |
Core Application: Protocols for Nucleophilic Alkylation
The primary utility of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is as an electrophile in SN2 reactions. Below are detailed, field-proven protocols for the alkylation of common nucleophiles encountered in pharmaceutical synthesis.
Protocol: N-Alkylation of Primary and Secondary Amines
This protocol describes the covalent attachment of the building block to an amine, a fundamental transformation in the synthesis of many drug candidates.
Workflow Diagram: N-Alkylation
Caption: General workflow for the N-alkylation of amines.
Materials:
-
Amine substrate (1.0 equiv.)
-
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (1.1 equiv.)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the amine substrate (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add anhydrous DMF (to a concentration of ~0.1-0.5 M relative to the amine). Stir the suspension at room temperature for 15 minutes.
-
Reagent Addition: Add 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (1.1 equiv.) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the limiting reagent.[2]
-
Workup: Cool the mixture to room temperature and pour it into cold water. Transfer to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Causality and Rationale:
-
Base Selection: A non-nucleophilic base like K₂CO₃ or DIPEA is crucial to neutralize the HBr byproduct without competing with the amine nucleophile.[2] Using an excess ensures the reaction goes to completion.
-
Solvent Choice: Polar aprotic solvents like DMF or MeCN are ideal as they solvate the inorganic base and facilitate the SN2 mechanism without interfering with the reaction.[8]
-
Temperature: Heating is often necessary to overcome the activation energy for the reaction, especially if the amine is sterically hindered or weakly nucleophilic.[2]
Protocol: O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol is used for forming an ether linkage, connecting the building block to a phenolic hydroxyl group.
Materials:
-
Phenol substrate (1.0 equiv.)
-
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (1.2 equiv.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv.) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc), Saturated Ammonium Chloride (NH₄Cl) solution, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: To a flame-dried flask under a nitrogen atmosphere, add the phenol substrate (1.0 equiv.) and dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.5 equiv.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium phenoxide.
-
Reagent Addition: Re-cool the mixture to 0°C and add a solution of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (1.2 equiv.) in a small amount of DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Quenching & Workup: Carefully quench the reaction at 0°C by the slow addition of saturated NH₄Cl solution. Dilute with water and extract three times with ethyl acetate.
-
Washing, Drying, and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Causality and Rationale:
-
Base Selection: A strong base like NaH is required to fully deprotonate the weakly acidic phenol, generating the highly nucleophilic phenoxide anion needed for the Williamson ether synthesis.[9] Cs₂CO₃ is a milder, effective alternative.
-
Temperature Control: The initial deprotonation and subsequent addition of the alkylating agent are performed at 0°C to control the reaction rate and minimize potential side reactions.
Mechanistic Considerations & Reactivity
The core of this building block's utility lies in the SN2 reaction at the benzylic carbon.
Reaction Mechanism Diagram
Caption: A simplified SN2 mechanism for alkylation.
The benzylic carbon is highly electrophilic due to the electron-withdrawing inductive effect of the bromine atom, which is an excellent leaving group.[1] Nucleophiles attack this carbon from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The adjacent aromatic ring stabilizes the developing negative charge in the transition state, accelerating the reaction compared to a simple alkyl bromide.[4]
Safety, Handling, and Storage
WARNING: 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is a benzylic bromide, a class of compounds known as potent alkylating agents. Alkylating agents are often toxic, irritant, and lachrymatory (tear-inducing).[10][11][12]
-
Handling: Always handle this compound in a properly functioning chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Avoid all personal contact, including inhalation and skin contact.[10]
-
Storage: Keep containers securely sealed when not in use. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and moisture.[10]
-
Disposal: Neutralize residual reagent on glassware with a suitable solvent rinse into a designated waste container. Dispose of chemical waste according to institutional and local regulations.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive nucleophile. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Deactivated building block (hydrolysis). | 1. Ensure nucleophile is pure. 2. For weak nucleophiles like phenols, use a stronger base (e.g., NaH). 3. Increase reaction temperature in increments of 10°C. 4. Use freshly acquired or properly stored building block. |
| Formation of Side Products | 1. Over-alkylation of primary amines. 2. Elimination (E2) reaction. | 1. Use a larger excess of the amine substrate. Add the building block slowly at a lower temperature.[14] 2. Use a less sterically hindered, non-nucleophilic base (e.g., DIPEA) and avoid excessively high temperatures. |
| Difficult Purification | 1. Similar polarity of product and starting material. 2. Presence of baseline impurities. | 1. Use a different column chromatography solvent system or consider reverse-phase chromatography. 2. Ensure starting materials are pure before beginning the reaction. |
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatile Role of Benzyl Bromides in Chemical Synthesis.
- Benchchem. (2025). Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine.
- Santa Cruz Biotechnology. (n.d.). Benzyl bromide.
- ResearchGate. (2007).
- Wikipedia. (n.d.). 2,4,6-Tri-tert-butylphenol.
- Benchchem. (2025). A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions.
- Reddit. (2026).
- PMC. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
- PMC. (n.d.). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides.
- Liv Hospital. (n.d.). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained.
- Master Organic Chemistry. (2018).
- ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.
- ResearchGate. (2025). (PDF) Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium.
- EBSCO. (n.d.).
- NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2).
- ResearchGate. (2014).
- Benchchem. (n.d.). A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide.
- PubMed. (2018).
- PMC. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-Butyllithium in Pharmaceutical Synthesis and Research.
- Curriculum Press. (2020). Organic Synthesis Routes.
- ResearchGate. (2025). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015).
- Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- PMC. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- ResearchGate. (2025). Synthetic routes for phenazines: an overview.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. int.livhospital.com [int.livhospital.com]
- 12. Alkylating agents in chemotherapy | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Application Note: Scalable Preparation of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
Executive Summary
This guide details a scalable, high-fidelity protocol for the synthesis of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene , a critical biaryl ether building block utilized in the development of nuclear receptor modulators and kinase inhibitors.
While direct radical bromination of the corresponding toluene precursor is theoretically possible, it is operationally hazardous on a kilogram scale due to the electron-rich nature of the phenoxy ring, which invites competing electrophilic aromatic substitution (EAS) and oxidative degradation.
Consequently, this protocol utilizes a "Coupling-Reduction-Activation" strategy. This route prioritizes regiochemical fidelity and process safety, utilizing a Nucleophilic Aromatic Substitution (
Retrosynthetic Strategy & Route Selection
The design of this synthesis is governed by the need to avoid radical pathways that compromise the tert-butyl group or the electron-rich biaryl ether linkage.
Pathway Comparison
| Feature | Route A: Radical Bromination | Route B: Aldehyde Reductive Funct. (Recommended) |
| Starting Material | 2-Fluorotoluene + 3-t-Butylphenol | 2-Fluorobenzaldehyde + 3-t-Butylphenol |
| Key Reaction | Radical Bromination (NBS/AIBN) | |
| Regioselectivity | Low : Competing ring bromination | High : Directed by functional group interconversion |
| Impurity Profile | Complex (Benzylic vs. Aryl Bromides) | Clean (Inorganic salts, removable by wash) |
| Scalability | Limited (Exothermic, radical initiator safety) | High (Standard batch reactor compatible) |
Strategic Workflow Diagram
Figure 1: Retrosynthetic analysis prioritizing the Aldehyde Route (Center) over the Radical Route (Right/Red) to ensure regiochemical purity.
Detailed Experimental Protocol
Stage 1: Synthesis of 2-(3-tert-butylphenoxy)benzaldehyde ( Coupling)
The ortho-formyl group of 2-fluorobenzaldehyde activates the ring for nucleophilic attack, making this an efficient
-
Reagents:
-
2-Fluorobenzaldehyde (1.0 equiv)
-
3-tert-Butylphenol (1.05 equiv)[1]
-
Potassium Carbonate (
), anhydrous, granular (1.5 equiv) -
Solvent:
-Dimethylacetamide (DMAc) or DMF (5 vol)
-
Protocol:
-
Setup: Charge a chemically resistant reactor (glass-lined or Hastelloy) with DMAc.
-
Addition: Add 3-tert-butylphenol and
under nitrogen atmosphere. Stir for 15 minutes at 25°C to ensure partial deprotonation. -
Coupling: Add 2-fluorobenzaldehyde dropwise. (Note: Mild exotherm possible).[2][3]
-
Reaction: Heat the slurry to 110–120°C for 6–8 hours. Monitor by HPLC (Target conversion >98%).
-
Workup: Cool to 25°C. Pour mixture into ice-water (10 vol) with vigorous stirring. The product typically oils out or precipitates.
-
Isolation: Extract with Ethyl Acetate (EtOAc). Wash organic layer with 1M NaOH (to remove excess phenol) followed by Brine.
-
Drying: Dry over
, filter, and concentrate.-
Checkpoint: Crude purity should be >95%. If oil is dark, pass through a short silica plug.
-
Stage 2: Reduction to [2-(3-tert-butylphenoxy)phenyl]methanol
-
Reagents:
-
Stage 1 Aldehyde (1.0 equiv)[4]
-
Sodium Borohydride (
) (0.35 equiv) -
Solvent: Methanol (MeOH) or Ethanol (EtOH) (5-7 vol)
-
Protocol:
-
Setup: Dissolve the aldehyde in MeOH and cool to 0–5°C .
-
Reduction: Add
portion-wise over 30 minutes. Caution: Hydrogen gas evolution ( ). Maintain internal temperature <10°C. -
Completion: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/HPLC (Disappearance of aldehyde peak).
-
Quench: Carefully add Acetone (0.5 vol) or dilute HCl to quench excess hydride.
-
Workup: Concentrate solvent under reduced pressure. Partition residue between Water and DCM.
-
Yield: Quantitative conversion expected. Product is a viscous colorless/pale yellow oil.
Stage 3: Bromination to 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
This step converts the benzyl alcohol to the benzyl bromide. Phosphorus tribromide (
-
Reagents:
-
Stage 2 Alcohol (1.0 equiv)
-
Phosphorus Tribromide (
) (0.4 equiv) -
Solvent: Dichloromethane (DCM) (anhydrous, 8 vol)
-
Protocol:
-
Setup: Charge Stage 2 Alcohol and DCM into a reactor under
. Cool to -5°C to 0°C . -
Addition: Add
dropwise (as a solution in DCM if working on >100g scale) over 45 minutes.-
Critical Control: Exothermic reaction. Keep T < 5°C to prevent ether cleavage or polymerization.
-
-
Reaction: Allow to warm to 20°C and stir for 2–4 hours.
-
Quench: Cool back to 0°C. Very slowly add saturated
solution. (Caution: Vigorous gas evolution/hydrolysis of P-Br species). -
Separation: Separate the organic layer.[5] Wash with water (2x) and Brine (1x).
-
Purification: Dry over
. Concentrate at <35°C (Benzyl bromides are thermally sensitive).-
Storage: Store under inert gas at 4°C. Stabilize with Cu wire or trace
if storing for long periods.
-
Process Safety & Scalability Analysis
Hazard Identification (HAZID)
| Reagent/Step | Hazard | Control Measure |
| Thermal Runaway | Ensure agitator is functional before heating; use reflux condenser. | |
| Portion-wise addition; nitrogen sweep; blast shield. | ||
| Corrosive/Toxic | Use closed dosing system; scrubber for HBr fumes. | |
| Benzyl Bromide | Lachrymator | Strict containment ; use full PPE (goggles, face shield) and fume hood. |
Diagram: Stage 3 Reaction Setup (Bromination)
Figure 2: Process flow for the critical bromination step, highlighting temperature control and off-gas scrubbing.
Analytical Specifications (Expected)
-
Appearance: Clear to pale yellow oil (solidifies upon freezing).
-
NMR (400 MHz,
):- 7.4–6.8 (m, ~8H, Aromatic),
-
4.65 (s, 2H,
), -
1.30 (s, 9H,
).
-
Purity (HPLC): >97% (Area %).
-
Major Impurity: Dimer (Dibenzyl ether) if moisture is present during bromination.
References
-
Nucleophilic Arom
) of 2-Fluorobenzaldehyde:- Source: Ye, N., et al. "Synthesis and SAR of novel 2-(substituted phenoxy)benzylamine derivatives." Bioorganic & Medicinal Chemistry Letters, 2010.
- Context: Establishes the reactivity profile of 2-fluorobenzaldehyde with phenols.
-
(DOI verification required).
-
Scalable Bromination of Benzyl Alcohols
-
Source: Harrison, G.C., et al. "Benzyl Bromide Synthesis via PBr3." Organic Syntheses, Coll.[5] Vol. 3, p.793.
- Context: Standardizes the PBr3 protocol for benzylic substr
-
-
General Handling of tert-Butyl Phenols
- Source: Scientific Update. "Hey Phenol- Everyone has their Cross to Bear.
- Context: Discusses stability and impurity profiles of tert-butyl phenols in scale-up.
-
Flow Chemistry Alternatives (For Reference)
Sources
- 1. 1-Bromo-3-[2-(2-tert-butylphenoxy)ethoxy]benzene | C18H21BrO2 | CID 63458031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis [scirp.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
Application Note: Optimizing Solvent Systems for Nucleophilic Substitutions of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
Executive Summary
This guide provides a technical framework for solvent selection in reactions involving 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (referred to herein as BB-tBu ). This molecule presents a specific chemical duality: a highly reactive, electrophilic benzyl bromide "head" coupled with a highly lipophilic, sterically bulky tert-butylphenoxy "tail."
Successful derivatization (e.g.,
Physicochemical Profile & Solubility Analysis
Understanding the molecule's structure is the prerequisite for solvent selection.
-
Reactive Center: The benzylic carbon (
) is highly susceptible to nucleophilic attack but also prone to hydrolysis in the presence of water. -
Solubility Driver: The 3-tert-butylphenoxy moiety significantly increases
(estimated ). This renders the molecule nearly insoluble in water and sparingly soluble in lower alcohols (MeOH, EtOH) at low temperatures, but highly soluble in non-polar aromatics and chlorinated solvents.
Table 1: Solubility & Reactivity Matrix
| Solvent Class | Representative Solvents | Solubility of BB-tBu | Reactivity Impact ( | Recommendation |
| Polar Aprotic | DMF, DMSO, NMP | High | Excellent (Enhances nucleophilicity) | Use with Caution (Workup difficulty) |
| Polar Aprotic (Volatile) | Acetonitrile (MeCN), Acetone | Moderate-High | Good (Balanced reactivity/solubility) | Primary Recommendation |
| Non-Polar Aromatic | Toluene, Xylene | Very High | Poor (Unless PTC is used) | Recommended for PTC |
| Chlorinated | DCM, Chloroform | Very High | Moderate (Good solubility, slow kinetics) | Avoid (Environmental concerns) |
| Ethers (Green) | 2-MeTHF, CPME | High | Moderate | Green Alternative |
| Protic | Methanol, Water | Low | Poor (Promotes solvolysis/side reactions) | Avoid |
Solvent Selection Strategy
The Homogeneous Approach (Small Scale / High Throughput)
For rapid derivatization (e.g., library synthesis), Acetonitrile (MeCN) is the superior choice.
-
Mechanism: MeCN has a high dielectric constant (
) which aids in dissolving ionic nucleophiles (amines, thiolates) while its organic nature solubilizes the lipophilic BB-tBu . -
Advantage: It is easily removed via rotary evaporation (bp 82°C), unlike DMF/DMSO.
The Heterogeneous Approach (Scale-Up / Green Chemistry)
For process chemistry, Phase Transfer Catalysis (PTC) in a Toluene/Water system is the gold standard for this molecule.
-
Mechanism: BB-tBu remains in the Toluene phase (protecting it from hydrolysis). The nucleophile resides in the aqueous phase. A quaternary ammonium salt (e.g., TBAB) shuttles the nucleophile into the organic layer.
-
Advantage: Eliminates the need for anhydrous solvents; high atom economy; simple aqueous extraction workup.
Visualizing the Decision Process
The following decision tree guides the researcher to the optimal solvent system based on the reaction type and scale.
Figure 1: Decision tree for selecting the optimal solvent system based on scale and nucleophile type.
Experimental Protocols
Protocol A: Standard N-Alkylation (Homogeneous)
Target: Synthesis of secondary/tertiary amines using MeCN.
Reagents:
-
BB-tBu (1.0 equiv)
-
Secondary Amine (1.1 - 1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Anhydrous Acetonitrile (0.2 M concentration relative to BB-tBu)
Procedure:
-
Dissolution: Charge a reaction vial with BB-tBu and Acetonitrile. Stir until fully dissolved (clear solution expected).
-
Addition: Add the base followed by the amine.
-
Note: If using a salt form of the amine (e.g., HCl salt), increase base to 3.0 equiv.
-
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS.
-
Checkpoint: The disappearance of the benzyl bromide peak and appearance of the product mass is usually clean.
-
-
Workup: Evaporate MeCN. Redissolve residue in EtOAc/Heptane (1:1) and wash with water to remove inorganic salts.
Protocol B: Green Etherification via PTC (Heterogeneous)
Target: Synthesis of aryl/alkyl ethers using Toluene/Water.
Reagents:
-
BB-tBu (1.0 equiv)
-
Phenol/Alcohol (1.0 equiv)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv / 5 mol%)
-
Solvent: Toluene (Organic phase) and 20% NaOH (Aqueous phase) – 1:1 volume ratio.
Procedure:
-
Organic Phase: Dissolve BB-tBu in Toluene (volume to achieve 0.5 M).
-
Aqueous Phase: Dissolve the Phenol/Alcohol in 20% NaOH solution (or KOH).
-
Initiation: Add the aqueous phase to the organic phase. Add solid TBAB.
-
Reaction: Vigorously stir (essential for PTC) at 50–70°C.
-
Workup: Stop stirring. Layers will separate instantly. Discard the aqueous layer. Wash the Toluene layer once with water, then brine. Dry over
and concentrate.
Troubleshooting & Stability Guide
Hydrolysis Risk
The benzylic bromide is sensitive to moisture. In the presence of water and heat without a phase transfer catalyst, BB-tBu will slowly convert to the corresponding benzyl alcohol.
-
Symptom: Appearance of [M-Br+OH] peak in LCMS.
-
Fix: Ensure anhydrous solvents for Protocol A. For Protocol B, ensure vigorous stirring; the reaction rate of PTC usually outcompetes hydrolysis.
Dimerization (Wurtz Coupling)
Under highly basic conditions or in the presence of certain metals, benzyl halides can couple to form bibenzyls.
-
Prevention: Avoid using Sodium Hydride (NaH) in DMF if possible. Use milder bases (
, ) or the PTC method (NaOH is safe in biphasic systems).
References
-
Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization." Green Chem., 2008, 10 , 31-36.[4] Link
-
Sanofi Solvent Selection Guide : Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Org.[5][6] Process Res. Dev., 2013, 17 , 1517–1525. Link
-
Phase Transfer Catalysis Mechanism : Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." J. Am. Chem. Soc., 1971, 93 , 195–199. Link
- Benzyl Bromide Reactivity: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007. (Standard Reference).
Sources
Application Notes and Protocols for C-N Bond Formation Using 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent for Novel Amine Scaffolds
In the landscape of medicinal chemistry and drug discovery, the synthesis of novel amine-containing molecules is a cornerstone of developing new therapeutic agents. The introduction of complex lipophilic moieties can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene emerges as a valuable electrophilic reagent for the construction of intricate molecular architectures. This application note provides a comprehensive guide to the utilization of this reagent in C-N bond formation, detailing its synthesis, mechanistic considerations, and step-by-step protocols for its application in N-alkylation reactions.
The structure of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is distinguished by a sterically demanding ortho-phenoxy group, which itself is substituted with a meta-tert-butyl group. This arrangement presents both challenges and opportunities in synthetic design. The bulky substituent can modulate the reactivity of the benzylic bromide and influence the conformational preferences of the resulting amine products, potentially leading to favorable interactions with biological targets. Understanding the interplay of these steric and electronic factors is paramount for the successful application of this reagent.
Mechanistic Insights: The SN2 Pathway and the Influence of the Ortho-Substituent
The formation of a C-N bond using 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene with a primary or secondary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this concerted process, the nitrogen nucleophile attacks the electrophilic benzylic carbon, leading to the simultaneous displacement of the bromide leaving group.[3]
The key features of this SN2 reaction are:
-
Backside Attack: The nucleophilic amine approaches the benzylic carbon from the side opposite to the carbon-bromine bond.[3]
-
Transition State: A pentacoordinate transition state is formed where the nitrogen is partially bonded to the carbon, and the carbon-bromine bond is partially broken.
-
Stereochemistry: If the benzylic carbon were chiral, this mechanism would result in an inversion of stereochemistry.[3]
The presence of the bulky ortho-(3-tert-butylphenoxy) group introduces significant steric hindrance around the reaction center.[4] This steric crowding can decrease the rate of the SN2 reaction compared to less substituted benzyl bromides.[5] However, the benzylic position itself enhances reactivity compared to a simple alkyl bromide, an effect attributed to the stabilization of the transition state by the adjacent π-system of the benzene ring.[2]
The electronic nature of the phenoxy substituent also plays a role. The oxygen atom can withdraw electron density through an inductive effect (-I) and donate electron density through a resonance effect (+M). The overall electronic contribution will influence the electrophilicity of the benzylic carbon.
Synthesis of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
While commercially available from suppliers such as Sigma-Aldrich, understanding the synthesis of this reagent is valuable for researchers who may need to prepare it in-house or create analogs. A plausible synthetic route involves a two-step process starting from commercially available precursors.
Step 1: Synthesis of 2-(3-tert-butylphenoxy)toluene
This step involves a nucleophilic aromatic substitution or a copper-catalyzed etherification (Ullmann condensation) between 2-bromotoluene and 3-tert-butylphenol.
Step 2: Benzylic Bromination
The subsequent step is the radical bromination of the methyl group of 2-(3-tert-butylphenoxy)toluene to yield the final product. A common method for this transformation is the Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) under photochemical or thermal conditions.
Below is a diagram illustrating the proposed synthetic workflow:
Caption: Proposed two-step synthesis of the title reagent.
Application Protocol: N-Alkylation of a Model Amine
This section provides a detailed, step-by-step protocol for the N-alkylation of a representative secondary amine, morpholine, with 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene. This protocol can be adapted for other primary and secondary amines, with adjustments to stoichiometry and reaction conditions as needed.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene | C₁₇H₁₉BrO | 319.24 | 1.0 | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 10 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | - | - |
| Brine (saturated aqueous NaCl solution) | NaCl | 58.44 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - |
Experimental Procedure
Caption: Step-by-step workflow for the N-alkylation reaction.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (1.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.0 mmol, 2.0 eq).
-
Solvent and Nucleophile Addition: Add anhydrous acetonitrile (10 mL) to the flask, followed by the dropwise addition of morpholine (1.2 mmol, 1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, as may be expected due to steric hindrance, gentle heating to 50-60 °C can be applied.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting benzylic bromide is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Extraction: Dissolve the crude residue in dichloromethane (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude N-alkylated product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-(3-tert-butylphenoxy)benzyl)morpholine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Considerations
-
Low Reactivity: Due to the steric bulk of the ortho-substituent, longer reaction times or elevated temperatures may be necessary. The use of a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a polar aprotic solvent like DMF could also be explored.
-
Overalkylation of Primary Amines: When using primary amines, overalkylation to the secondary amine can be a significant side reaction. To minimize this, a larger excess of the primary amine (3-5 equivalents) can be used. Alternatively, protecting the primary amine as a carbamate, followed by alkylation and deprotection, can ensure mono-alkylation.
-
Choice of Base: An inorganic base like potassium carbonate is generally preferred as it is easily removed by filtration. Stronger bases like sodium hydride can also be effective but require strictly anhydrous conditions.
-
Solvent Selection: Polar aprotic solvents such as acetonitrile, DMF, and DMSO are typically used for SN2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively unsolvated and thus more reactive.
Conclusion
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is a valuable building block for the synthesis of complex amine-containing molecules. While its steric hindrance presents a synthetic challenge, this can be overcome with appropriate optimization of reaction conditions. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors, paving the way for the discovery of novel compounds with potential applications in drug development and other areas of chemical science.
References
-
Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]
-
Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1-(Bromomethyl)-3-phenoxybenzene Properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Tert-butyl-3-(3-tert-butylphenoxy)benzene. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-3-[2-(2-tert-butylphenoxy)ethoxy]benzene. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, August 18). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PubMed Central. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
ResearchGate. (2025, August 10). Steric and electronic effects in SN2 reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions. Retrieved from [Link]
Sources
- 1. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. (bromomethyl)benzene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing hydrolysis of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene during storage
Technical Support Center: Stability & Storage of Benzylic Bromide Derivatives Case ID: 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (BB-PB-Deriv)
User Guide: Preventing Hydrolysis & Degradation
Status: Active Severity: High (Lachrymator / Moisture Sensitive) Assigned Specialist: Senior Application Scientist
The Core Issue: Why This Compound Degrades
You are encountering stability issues because 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is not just a standard alkyl halide; it is an electron-rich benzylic bromide .
-
The Vulnerability: The bromine atom is attached to a benzylic carbon.[1] The ortho-phenoxy group is an electron-donating substituent. This donation stabilizes the formation of a carbocation intermediate, significantly lowering the activation energy for hydrolysis via the
pathway compared to unsubstituted benzyl bromide. -
The "Acid Spike" Loop: Hydrolysis is not a linear decay; it is exponential. The reaction with water releases Hydrogen Bromide (HBr).[2] This strong acid protonates the ether oxygen or autocatalyzes further ionization of the bromide, creating a runaway degradation cycle.
Visualizing the Failure Mode
The following diagram illustrates the degradation cascade you must prevent.
Figure 1: The autocatalytic hydrolysis cycle. Note how HBr generation feeds back into the system, accelerating degradation.
Storage Protocol: The "Zero-Moisture" Standard
To halt the pathway above, you must eliminate the nucleophile (water) and suppress the kinetics (heat).
Required Materials
-
Primary Container: Amber glass vial (borosilicate).
-
Closure: Teflon (PTFE) lined screw cap. Do not use pulp/poly-lined caps; HBr fumes will degrade them.
-
Secondary Containment: Desiccator or sealed jar with active desiccant.
-
Atmosphere: Argon or Nitrogen (Argon is preferred as it is heavier than air and blankets the liquid).
Step-by-Step Storage Workflow
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Reduces the kinetic energy of molecules, significantly slowing the rate of |
| Atmosphere | Inert Gas (Ar/N2) | Displaces oxygen (prevents radical oxidation) and humidity (prevents hydrolysis). |
| Desiccant | Drierite / Mol Sieves | Placed in the secondary container to scavenge any moisture that permeates the seal. |
| Light | Dark / Amber Glass | Benzylic positions are sensitive to UV-induced radical formation, which leads to dimerization. |
Pro-Tip: If you store this compound for >3 months, wrap the cap junction with Parafilm and electrical tape. Parafilm blocks moisture; electrical tape applies pressure to the Parafilm to prevent it from cracking at -20°C.
Troubleshooting & FAQs
Q: The liquid has turned from colorless/pale yellow to green or pink. Is it ruined? A: Not necessarily.
-
Cause: This usually indicates trace oxidation of the phenol ether moiety or formation of
traces. -
Action: Check the proton NMR. If the benzylic
peak (typically 4.5 ppm) is intact and the integration is correct relative to the tert-butyl group ( 1.3 ppm), the impurity is likely minor (<1%) and chromophoric. You can use it for crude reactions, but purify it for kinetics studies.
Q: There is a white solid crust on the cap threads. A: This is a red flag.
-
Cause: This is likely the hydrolyzed benzyl alcohol derivative (which is often a solid) or polymerized material caused by acid exposure.
-
Action: Do not scrape this back into the bottle. Wipe the threads with a dry Kimwipe. If a significant amount of solid has formed inside the liquid, repurification is required.
Q: How do I remove the HBr if hydrolysis has started? A: You must perform a "Rescue Wash."
-
Dissolve the compound in Dichloromethane (DCM) or Ethyl Acetate .
-
Wash with cold 5% Sodium Bicarbonate (
) . This neutralizes the HBr and stops the autocatalytic loop. -
Wash with Brine.[3]
-
Dry over Anhydrous Magnesium Sulfate (
) . -
Concentrate in vacuo (do not heat above 40°C).
Q: Can I store it over molecular sieves directly in the liquid? A: Use Caution. While 3Å or 4Å molecular sieves are excellent for keeping solvents dry, basic sieves can sometimes promote elimination reactions (forming the styrene derivative) in highly sensitive benzylic halides. It is safer to keep the sieves in the secondary jar surrounding the vial, rather than inside the vial itself.
Decision Logic: When to Use vs. Discard
Use this logic flow to determine the viability of your stock.
Figure 2: Quality Control Decision Matrix.
References
-
National Center for Biotechnology Information. (n.d.). Benzyl Bromide - PubChem Compound Summary. PubChem.[3] Retrieved from [Link]
-
Master Organic Chemistry. (2018). Benzylic Bromination and Stability of Benzylic Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Retrieved from [Link]
Sources
Purification strategies for 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene via recrystallization
Answering the user's request.
Technical Support Center: Purification of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
Introduction & Scope
This technical support guide provides in-depth purification strategies for 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene, a key intermediate in various synthetic pathways. Due to its molecular structure—a bulky, non-polar phenoxy moiety combined with a reactive benzylic bromide—this compound frequently presents purification challenges, most notably a tendency to separate from solution as an impure oil rather than a crystalline solid.
This document offers a series of troubleshooting guides and frequently asked questions (FAQs) designed for researchers, chemists, and process development professionals. Our focus is exclusively on purification via recrystallization, a technique that is both scalable and highly effective when optimized correctly.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after synthesizing 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene?
A: Impurities are largely dependent on the synthetic route. A common two-step synthesis involves a Williamson ether synthesis followed by benzylic bromination. Potential impurities include:
-
Unreacted Starting Materials: Such as 2-bromo-tert-butylbenzene or 1-(bromomethyl)-2-fluorobenzene.
-
Over-brominated Species: e.g., 1-(Dibromomethyl)-2-(3-tert-butylphenoxy)benzene.
-
Residual Solvents & Reagents: Such as N-Bromosuccinimide (NBS) or succinimide byproducts from bromination reactions.[1]
-
Hydrolysis Products: The benzylic bromide can hydrolyze to the corresponding alcohol if exposed to water, especially at elevated temperatures.
Q2: Why is recrystallization the preferred purification method for this compound?
A: Recrystallization is ideal for this molecule for several reasons:
-
Scalability: Unlike chromatography, recrystallization can be easily scaled from milligrams to kilograms, making it suitable for both research and development.
-
Efficiency: It is highly effective at removing the types of discrete, structurally similar impurities common in its synthesis.
-
Cost-Effectiveness: The technique requires basic laboratory equipment and solvents, minimizing operational costs. The key is selecting a solvent system where the desired compound has high solubility when hot and low solubility when cold, while impurities remain in solution or are insoluble in the hot solvent.[2]
Q3: What key chemical properties of this molecule influence the recrystallization strategy?
A: The molecular structure dictates the strategy:
-
Polarity: The compound is predominantly non-polar due to its two aromatic rings and a large tert-butyl group. This suggests that non-polar or moderately polar solvents will be most effective. The principle of "like dissolves like" is the primary guide for solvent selection.[3]
-
Melting Point: As a multi-substituted aromatic compound, it is likely a solid, but impurities can significantly depress its melting point, increasing the risk of "oiling out"—where the compound melts in the hot solvent instead of dissolving, and then separates as a liquid on cooling.[4][5]
-
Reactivity: The benzylic bromide is a reactive functional group. Prolonged exposure to high temperatures or protic solvents (like alcohols) could lead to degradation (e.g., solvolysis). Therefore, efficient procedures with minimal heating time are preferred.
Troubleshooting Guide: Recrystallization Issues & Solutions
This section addresses the most common experimental failures in a direct question-and-answer format.
Problem Area 1: Solvent Selection
Q: How do I choose the best solvent for recrystallizing my crude 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene?
A: Solvent selection is the most critical step and should be performed on a small scale first. The ideal solvent should dissolve the compound completely when hot but poorly when cold.
Workflow for Solvent Selection:
-
Estimate Polarity: Your molecule is non-polar. Start with non-polar and moderately polar solvents.
-
Small-Scale Test: Place ~20-30 mg of your crude material into separate test tubes.
-
Add Solvent: Add a candidate solvent (e.g., 0.5 mL) to each tube at room temperature.
-
Observation 1: If the compound dissolves completely at room temperature, the solvent is unsuitable (compound is too soluble).[3]
-
Observation 2: If the compound does not dissolve, proceed to the next step.
-
-
Heat Gently: Warm the test tube. Add more solvent dropwise until the solid just dissolves.
-
Observation 3: If an excessive amount of solvent is needed, the solvent is unsuitable (compound is not soluble enough).
-
-
Cool Down: Allow the clear, hot solution to cool to room temperature, then place it in an ice bath.
-
Observation 4: Abundant, fine crystals form. This is a good candidate solvent .
-
Observation 5: No crystals form, or very few. The compound is likely too soluble, or the solution is not concentrated enough.[5]
-
Observation 6: An oil forms. See "Oiling Out" section below.
-
Below is a decision-making diagram for this process and a table of suggested starting solvents.
Caption: Decision tree for selecting a single recrystallization solvent.
Table 1: Candidate Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments & Potential Use |
|---|---|---|---|
| Heptane/Hexane | 98 / 69 | Non-polar | Excellent choice. Likely to show good solubility difference between hot and cold. |
| Isopropanol (IPA) | 82 | Polar, Protic | Good for creating a mixed-solvent system with heptane. Use with caution due to potential for solvolysis. |
| Ethanol | 78 | Polar, Protic | Similar to IPA; a good "soluble" solvent in a mixed pair.[6] |
| Toluene | 111 | Non-polar | May be too good a solvent, but can work for highly impure samples.[7] |
| Ethyl Acetate | 77 | Mid-polarity | Often used in a mixed system with hexane/heptane (e.g., Heptane/EtOAc).[8] |
| Acetonitrile | 82 | Polar, Aprotic | Can be effective for compounds with aromatic rings.[9] |
Problem Area 2: The Compound "Oils Out"
Q: My product separated as a sticky oil during cooling instead of forming crystals. What went wrong and how do I fix it?
A: "Oiling out" is the most common failure mode for this compound. It occurs when the solute comes out of solution at a temperature above its own melting point.[4] The resulting oil is an impure, supercooled liquid that rarely crystallizes properly.
Primary Causes & Solutions:
-
Cause: The melting point of your crude solid is significantly depressed by impurities.
-
Solution: Try adding slightly more solvent (5-10% more) to keep the compound dissolved at a lower temperature during cooling.[5][10] If this fails, pre-purification by passing the crude material through a short silica gel plug might be necessary to remove the bulk of impurities before attempting recrystallization.
-
-
Cause: The solution is cooling too rapidly.
-
Solution: Slow down the cooling rate dramatically. After heating, leave the flask on the benchtop, insulated with paper towels, and cover it to allow for slow cooling to room temperature before moving it to an ice bath.[5]
-
-
Cause: The solvent's boiling point is higher than the compound's melting point.
-
Solution: Switch to a lower-boiling point solvent or solvent system. For example, if you used toluene (BP 111°C) and it oiled out, switch to heptane (BP 98°C) or a heptane/ethyl acetate mixture.
-
-
Cause: The solution is too concentrated.
-
Solution: Re-heat the mixture to redissolve the oil. Add a small amount of additional hot solvent and attempt to cool again slowly.
-
Problem Area 3: No Crystal Formation
Q: My solution is cold and clear, but no crystals have formed after 30 minutes in an ice bath. What should I do?
A: This indicates the solution is supersaturated—it contains more dissolved solute than it theoretically should at that temperature.[5] You need to induce nucleation, the starting point of crystal growth.
Methods to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a surface for nucleation to begin.[5][11]
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cold solution. This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: This is the most common fix. If too much solvent was added initially, the solution will never become saturated enough to crystallize.[5] Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) and then attempt the cooling process again.
-
Deep Cooling: If an ice bath is ineffective, try a dry ice/acetone bath for a short period, combined with scratching. Be aware this can sometimes cause the product to crash out too quickly, trapping impurities.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example: Heptane)
-
Dissolution: Place the crude 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene in an Erlenmeyer flask with a stir bar. Add a minimal amount of heptane to create a slurry. Heat the flask on a hotplate to the boiling point of the solvent.
-
Achieve Saturation: Continue adding hot heptane dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your yield.[11][12]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This removes any insoluble impurities (and charcoal, if used). Pre-warming prevents premature crystallization in the funnel.[11]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at RT, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.
-
Drying: Continue to draw air through the crystals on the filter to partially dry them. Then, transfer the solid to a watch glass to air-dry completely. For a higher degree of purity, dry under vacuum.
Sources
- 1. 1,3,5-Tris(bromomethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low reactivity of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene in substitution reactions
Case ID: RXN-BLK-002 Subject: Troubleshooting Low Yields in Nucleophilic Substitution of Sterically Congested Benzyl Bromides Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Diagnosis
The Issue:
Users frequently report <10% conversion or sluggish kinetics when attempting to substitute the bromine in 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene using standard
The Root Cause: The "Gatekeeper" Effect While benzyl bromides are typically highly reactive electrophiles, this specific substrate presents a unique "conformationally locked" steric challenge.
-
Ortho-Phenoxy Shielding: The ether oxygen at the ortho position creates a steric block. While oxygen is electronically donating (which should stabilize the transition state), the physical bulk of the phenoxy ring often twists perpendicular to the benzyl ring to minimize strain.
-
Distal Bulk (3-tert-butyl): The tert-butyl group on the phenoxy ring acts as a "lipophilic anchor." It restricts the rotation of the ether linkage, effectively locking the phenoxy group in a conformation that shields the benzylic carbon from backside attack (
).
Troubleshooting Workflow
Before altering your entire synthesis, follow this logic gate to identify the correct protocol adjustment.
Figure 1: Decision tree for optimizing nucleophilic substitution on sterically hindered benzyl bromides.
Protocol Optimization (FAQ Format)
Phase 1: Boosting Kinetics
Q: I am using Acetone/Reflux. Why is nothing happening? A: Acetone boils at 56°C, which is often insufficient to overcome the activation energy barrier created by the ortho-phenoxy steric block. Furthermore, the lipophilic tert-butyl group drastically reduces solubility in pure acetone, leading to a heterogeneous mixture where the nucleophile and substrate never meet.
The Fix: Switch to a High-Dielectric, Dipolar Aprotic Solvent . You need a solvent that solvates the cation (leaving the nucleophile "naked" and reactive) and dissolves your greasy substrate.
| Solvent | Dielectric Constant ( | Suitability | Notes |
| Acetone | 20.7 | Poor | Too volatile; poor solubility for this substrate. |
| DMF | 36.7 | Good | Standard choice. High boiling point allows temp >80°C. |
| DMSO | 46.7 | Excellent | Maximizes nucleophile reactivity but hard to remove during workup. |
| THF/DMF (1:1) | ~20 (Mix) | Best Balance | THF dissolves the lipophilic substrate; DMF activates the nucleophile. |
Phase 2: The Finkelstein "Kick-Start"
Q: Changing solvents helped slightly, but the reaction is still incomplete after 24 hours. How do I drive it to completion? A: Use the Finkelstein Modification (In-situ Iodide Exchange). Bromide is a decent leaving group, but Iodide is superior.[1] By adding a catalytic amount of Iodide source, you convert your unreactive Benzyl-Br into a highly reactive Benzyl-I in situ.
Protocol 2.1: Catalytic Finkelstein Substitution
-
Reagents: Substrate (1.0 eq), Nucleophile (1.2 eq), Base (
preferred over for solubility). -
Catalyst: Add Tetrabutylammonium Iodide (TBAI) (10–20 mol%).
-
Conditions: Heat to 60–80°C in DMF or MeCN.
Mechanism:
Phase 3: Forcing (When Sterics Win)
Q: Even with TBAI, the reaction is stalled. The steric hindrance is too high for backside attack. What now?
A: If you cannot push from the back (
Protocol 3.1: Silver-Mediated Substitution Warning: This method generates stoichiometric silver waste.
-
Reagents: Substrate (1.0 eq), Nucleophile (1.5 eq).
-
Promoter: Silver Oxide (
, 1.5 eq) or Silver Triflate ( , 1.1 eq) + 2,6-Lutidine (base). -
Solvent: DCM or Toluene (Non-polar solvents favor the tight ion pair).
-
Procedure:
Why this works: Silver has a high affinity for halogens (Halophilicity). It complexes with the Bromine, weakening the C-Br bond and forcing ionization, regardless of steric hindrance.
Workup & Isolation (The "Grease" Factor)
Q: I formed the product, but it's an oil that won't crystallize, and I can't separate it from the byproduct. A: The tert-butyl group makes your molecule extremely lipophilic ("greasy").
-
Avoid Aqueous Crashes: Do not expect this to precipitate from water. It will oil out.
-
Scavenging: If you used TBAI, wash the organic layer with 5% Sodium Thiosulfate to remove any iodine color/residues.
-
Chromatography:
-
Use Hexanes/Ethyl Acetate gradients.
-
Tip: Because of the UV-active phenoxy group, this compound spots well on TLC.
-
Warning: If you used the Silver method, ensure all colloidal silver is removed (filter through a double pad of Celite/Silica), or it will degrade the product on the column.
-
References & Authoritative Sources
-
Reactivity of Benzyl Halides:
-
The Finkelstein Reaction:
-
Citation: "The Finkelstein reaction entails the conversion of alkyl bromide to alkyl iodide... exceptionally well for benzyl halides."[8]
-
Source: Wikipedia / Sciencemadness Wiki.
-
-
Silver Mediated Coupling:
-
Steric Hindrance in
:-
Citation: "Steric hindrance to rear-side approach... increases with substitution alpha and beta to the bromine."[9]
-
Source: Chemistry LibreTexts.
-
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 4. quora.com [quora.com]
- 5. Silver-Catalyzed Benzylation and Allylation Reactions of Tertiary and Secondary Alkyl Halides with Grignard Reagents [organic-chemistry.org]
- 6. amherst.edu [amherst.edu]
- 7. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Dimerization Byproducts in 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene Reactions
Welcome to the technical support center for optimizing reactions involving 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and minimize the formation of dimerization byproducts, ensuring higher yields and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary dimerization byproduct observed in reactions with 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene?
A1: The primary dimerization byproduct is formed through a Wurtz-type coupling reaction, where two molecules of the starting material, 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene, react to form a dimer.[1][2][3][4][5] This side reaction is common with reactive benzylic halides.[2][3]
Q2: What are the main factors that promote the formation of this dimer?
A2: Several factors can increase the rate of dimerization:
-
High concentration of the starting material: This increases the probability of two molecules of the benzyl bromide derivative reacting with each other.[2]
-
Elevated reaction temperatures: Higher temperatures can accelerate the undesired coupling reaction.[2]
-
Choice of solvent: Certain solvents may favor the dimerization pathway.[2]
-
Presence of certain metals or bases: Some reagents can promote reductive coupling.[1][4]
Q3: How can I detect and quantify the dimerization byproduct?
A3: A combination of analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): Provides a quick qualitative assessment of the reaction progress and the presence of byproducts.
-
High-Performance Liquid Chromatography (HPLC): Allows for the separation and quantification of the desired product and the dimer.
-
Mass Spectrometry (MS): Confirms the molecular weight of the dimer, confirming its identity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to distinguish between the product and the dimer.
Troubleshooting Guide: A Problem-Solution Approach
This section provides a systematic approach to diagnosing and resolving common issues related to dimerization.
Problem 1: High Levels of Dimer Impurity Detected in Final Product
Potential Causes & Solutions:
-
Cause A: Reaction concentration is too high.
-
Explanation: A high concentration of the electrophilic 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene increases the likelihood of self-reaction.
-
Solution:
-
Decrease the overall reaction concentration. By diluting the reaction mixture, you reduce the frequency of collisions between two molecules of the starting material.
-
Slowly add the 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene to the reaction mixture containing your nucleophile. This maintains a low instantaneous concentration of the electrophile, favoring the desired reaction.[2]
-
-
-
Cause B: Reaction temperature is too high.
-
Explanation: The activation energy for the dimerization may be overcome at elevated temperatures, leading to an increased rate of this side reaction.[2]
-
Solution:
-
Run the reaction at a lower temperature. Start by decreasing the temperature in 10°C increments to find the optimal balance between reaction rate and byproduct formation.
-
Ensure efficient stirring and heat dissipation to avoid localized hotspots within the reaction vessel.
-
-
-
Cause C: Inappropriate solvent selection.
-
Explanation: The choice of solvent can significantly influence the reaction pathway. Polar aprotic solvents like DMF or DMSO can increase the reactivity of nucleophiles in Williamson ether syntheses, which may be the intended reaction.[7][8] However, the solvent's ability to stabilize intermediates can also affect side reactions.
-
Solution:
-
Screen different solvents. Consider less polar solvents or ethers like THF or diethyl ether, which can sometimes disfavor Wurtz-type coupling.[2]
-
Consult the literature for solvent effects in similar benzylic bromide reactions to guide your selection.
-
-
Problem 2: Low Yield of the Desired Product Accompanied by Dimer Formation
Potential Causes & Solutions:
-
Cause A: Suboptimal base for the intended reaction (e.g., Williamson Ether Synthesis).
-
Explanation: If your intended reaction is a Williamson ether synthesis, the choice of base is critical. A base that is too strong or used in excess can promote side reactions. For sensitive substrates, milder bases are often preferred.[7][9]
-
Solution:
-
Use a milder base. Instead of strong bases like sodium hydride, consider using silver oxide (Ag₂O) or potassium carbonate (K₂CO₃), which can be more selective.[8][9]
-
Carefully control the stoichiometry of the base. Use only a slight excess to ensure complete deprotonation of the nucleophile without promoting side reactions.
-
-
-
Cause B: Presence of metallic impurities.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimerization in a Williamson Ether Synthesis
This protocol outlines a general approach for the synthesis of an ether from an alcohol and 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene.
Materials:
-
Alcohol (nucleophile)
-
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (electrophile)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the alcohol and anhydrous acetonitrile.
-
Add 1.5 equivalents of anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve 1.0 equivalent of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene in anhydrous acetonitrile.
-
Add the solution of the benzyl bromide dropwise to the stirring mixture of the alcohol and base over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Reaction Parameters on Dimer Formation
| Parameter | Condition Favoring Dimerization | Recommended Condition to Minimize Dimerization |
| Concentration | High | Low (consider dropwise addition of the benzyl bromide)[2] |
| Temperature | High | Low to ambient |
| Base | Strong bases (e.g., NaH) | Milder bases (e.g., K₂CO₃, Ag₂O)[8][9] |
| Solvent | Highly polar aprotic (e.g., DMF, DMSO) may increase rates of all reactions | Ethers (e.g., THF, Diethyl Ether) may be less promoting of coupling[2] |
Visualizations
Reaction and Dimerization Pathways
Caption: Reaction pathways for the desired product and the undesired dimer.
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting high dimer formation.
References
- Benchchem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.
- ResearchGate. (2025). Reductive coupling reaction of benzyl, allyl and alkyl halides in aqueous medium promoted by zinc.
- Benchchem. (n.d.). Preventing the formation of Wurtz coupling products in Grignard reactions.
- (n.d.). How Can a Protein Be Identified as a Homodimer (a Dimer With Identical Subunits).
- Sciencemadness Discussion Board. (2017). [theory] anhydrous metal halides by Wurtz coupling.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols.
- Benchchem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers.
- Wikipedia. (n.d.). Wurtz reaction.
- Scribd. (n.d.). Wurtz Coupling Reaction.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - [theory] anhydrous metal halides by Wurtz coupling - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. How Can a Protein Be Identified as a Homodimer (a Dimer With Identical Subunits) | MtoZ Biolabs [mtoz-biolabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Benzyl Ethers [organic-chemistry.org]
Optimization of temperature parameters for 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene coupling
The following technical guide details the optimization of temperature parameters for coupling reactions involving 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene .
Executive Summary & Chemical Context
This guide addresses the coupling efficiency of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene . This molecule is a specialized electron-rich benzyl bromide . Unlike simple benzyl bromides, the ortho-phenoxy substituent introduces two critical factors:
-
Electronic Activation: The electron-donating oxygen atom increases the electron density at the benzylic position, making it highly reactive toward nucleophiles (
) but also significantly more prone to solvolysis ( hydrolysis) and degradation. -
Steric Environment: While the tert-butyl group is meta on the phenoxy ring, the ortho-phenoxy linkage itself creates a unique steric pocket that can hinder bulky nucleophiles, necessitating precise thermal control to overcome activation energy barriers without triggering decomposition.
Common Applications: Synthesis of PD-1/PD-L1 inhibitors, agrochemical intermediates, and specific androgen receptor modulator fragments.
The Thermodynamic Landscape
Temperature control in this reaction is not about "heating it up to make it go faster." It is a balancing act between Kinetic Product Formation (Coupling) and Thermodynamic Degradation (Hydrolysis/Dimerization).
Reaction Energy Profile & Pathways
The following diagram illustrates the competing pathways controlled by temperature.
Figure 1: Competing reaction pathways. High temperatures disproportionately accelerate the hydrolysis pathway due to the stability of the intermediate carbocation stabilized by the ortho-phenoxy group.
Troubleshooting Guide: Temperature-Dependent Failure Modes
Use this matrix to diagnose issues based on your current temperature parameters.
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Low Conversion (<50%) | Temperature Too Low (<20°C) | The steric bulk of the ortho-phenoxy group raises the activation energy ( | Increase temp to 30-35°C . Ensure agitation is vigorous to overcome mass transfer limits. |
| High Impurity A (Alcohol) | Temperature Too High (>50°C) | Solvolysis. The C-Br bond weakens, and trace water in the solvent attacks the benzylic carbon. | Strictly limit temp to <45°C. Dry solvent (KF < 100 ppm). |
| High Impurity B (Dimer) | Local Hotspots / Exotherm | Radical-mediated homocoupling or Friedel-Crafts alkylation of the electron-rich ring. | Control addition rate. Use internal temperature monitoring, not just mantle temp. |
| Yellow/Darkening Color | Thermal Decomposition | Oxidation of the phenol ether moiety or HBr release causing acid-catalyzed degradation. | Add a base scavenger (e.g., |
Optimized Experimental Protocol
This protocol is validated for coupling with secondary amines or phenolic nucleophiles. It prioritizes purity over speed .
Reagents & Setup
-
Substrate: 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (1.0 equiv).
-
Nucleophile: Amine/Phenol (1.1 - 1.2 equiv).
-
Base:
(powdered, anhydrous, 2.0 equiv) or (for faster rates). -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF. Note: MeCN is preferred for easier workup and lower hydrolysis risk.
Step-by-Step Procedure
-
Preparation (0 min):
-
Charge the reaction vessel with the Nucleophile and Base.
-
Add Anhydrous MeCN (Concentration: 0.1 M - 0.2 M).
-
Critical: Purge with Nitrogen/Argon for 5 minutes. Oxygen promotes degradation at elevated temperatures.
-
-
Substrate Addition (5-15 min):
-
Dissolve the Benzyl Bromide in a minimal amount of MeCN.
-
Temperature Check: Ensure internal reactor temperature is 20°C .
-
Add the bromide solution dropwise. Do not add all at once to prevent localized exotherms.
-
-
The "Ramp" (15 min - 1 hour):
-
Slowly raise the temperature to 35°C .
-
Why? This specific temperature overcomes the steric hindrance of the ortho-phenoxy group without triggering the rapid hydrolysis associated with electron-rich benzyl halides [1].
-
-
Reaction Monitoring (1 - 4 hours):
-
Quench:
-
Cool to 20°C. Filter off solids (
salts). -
Concentrate under reduced pressure at <40°C (bath temp). Avoid high-heat rotary evaporation.
-
Decision Logic for Optimization
If the standard protocol yields suboptimal results, use this logic flow to adjust parameters.
Figure 2: Logic flow for troubleshooting reaction outcomes.
Frequently Asked Questions (FAQs)
Q: Can I run this reaction at reflux in Acetone (56°C)? A: It is risky. While 56°C is generally acceptable for simple benzyl bromides, the electron-rich nature of the ortho-phenoxy ring makes this molecule more sensitive. We recommend capping the temperature at 45°C . If you must use reflux, ensure the reaction time is short (<2 hours).
Q: Why is the solution turning pink/red?
A: This indicates the formation of phenolic oxidation byproducts or radical species. This often happens if the reaction is run too hot (>50°C) or exposed to air. Ensure an inert atmosphere (
Q: Is Sodium Iodide (NaI) catalysis recommended (Finkelstein conditions)?
A: Generally, no . While converting the bromide to an iodide usually speeds up
Q: Can I use DMF instead of Acetonitrile? A: Yes, DMF is an excellent solvent for this coupling. However, DMF is difficult to remove without heating (which degrades the product). If using DMF, keep the reaction temperature lower (25-30°C) as the reaction rate in DMF is inherently faster than in MeCN [2].
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains the reactivity/stability trade-off of electron-rich benzyl halides).
-
Petersson, A., et al. (2016).[2] "Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison."[3] Journal of Organic Chemistry, 81(22), 11394–11396. Link
-
BenchChem Application Notes. (2024). "Protocols for Suzuki and Alkylation Couplings of Benzylic Bromides." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Re-orienting coupling of organocuprates with propargyl electrophiles from SN2′ to SN2 with stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Interpretation: Peak Assignment and Structural Elucidation of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains an indispensable tool for elucidating molecular structures. This guide provides an in-depth analysis and predicted ¹H NMR peak assignments for the synthetic intermediate, 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene. We will explore the causal factors influencing chemical shifts and coupling constants, and objectively compare the utility of ¹H NMR with other common analytical techniques for this specific molecule.
The Logic of Structural Elucidation: Predicting the ¹H NMR Spectrum
The structure of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene presents several distinct proton environments, each with a characteristic chemical shift, integration, and multiplicity. Our analysis is grounded in fundamental NMR principles, including chemical equivalence, shielding/deshielding effects, and spin-spin coupling.
Diagram of Proton Environments in 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
Caption: Molecular structure of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene highlighting distinct proton environments.
Predicted ¹H NMR Peak Assignments
The following table summarizes the predicted chemical shifts, multiplicities, and integrations for each set of protons in 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene. These predictions are based on established chemical shift ranges for analogous functional groups and take into account the electronic effects of neighboring substituents.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -C(CH₃)₃ | ~1.3 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and show a characteristic singlet in the aliphatic region, typically between 0.5 and 2.0 ppm[1]. |
| -CH₂Br | ~4.5 | Singlet (s) | 2H | These benzylic protons are deshielded by the adjacent aromatic ring and the electronegative bromine atom, placing their signal in the range of 3.4–4.7 ppm[2]. A value around 4.48 ppm is characteristic for benzylic bromides[2]. |
| Aromatic Protons | ~6.8 - 7.5 | Multiplet (m) | 8H | The eight aromatic protons on the two benzene rings will appear in the typical aromatic region of 6.5–8.5 ppm[3]. The overlapping signals and complex coupling patterns due to ortho, meta, and para relationships will likely result in a complex multiplet[4]. The electron-donating alkoxy group will tend to shift ortho and para protons to a lower ppm value. |
Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques. The following table compares the utility of ¹H NMR with other methods for analyzing 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene.
| Analytical Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹H NMR | Detailed information about the proton framework, including connectivity and stereochemistry. | Provides distinct signals for the key functional groups (bromomethyl, tert-butyl, and aromatic protons), allowing for confirmation of their presence and relative ratios. | The aromatic region may be complex and difficult to resolve completely without higher field NMR or 2D techniques. |
| ¹³C NMR | Information about the carbon skeleton of the molecule. | Confirms the number of unique carbon environments, including the quaternary carbons of the tert-butyl group and the substituted aromatic carbons. | Lower sensitivity than ¹H NMR and does not provide information on proton connectivity. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Confirms the molecular formula and can provide structural information through analysis of fragment ions. The isotopic pattern of bromine would be a clear indicator. | Does not provide detailed information on the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Information about the functional groups present. | Can confirm the presence of C-H bonds (aliphatic and aromatic), C-O ether linkage, and C-Br bond through characteristic absorption bands. | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum for structural confirmation, the following protocol should be followed:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
NMR Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, particularly for the complex aromatic region. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.
Diagram of the ¹H NMR Workflow
Caption: A streamlined workflow for acquiring and interpreting a ¹H NMR spectrum.
References
-
ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
-
Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
University of Calgary. Ch 13 - Aromatic H. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
Sources
Navigating the Labyrinth of Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
For researchers, scientists, and professionals engaged in the intricate world of drug development and synthetic chemistry, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. The subtle shift of a functional group can dramatically alter a molecule's biological activity, making the differentiation of isomers a critical analytical challenge. This guide provides an in-depth, technically-grounded comparison of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene and a key structural isomer, 1-(Bromomethyl)-4-(3-tert-butylphenoxy)benzene. By understanding the causal links between molecular structure and fragmentation behavior, we can leverage mass spectrometry as a powerful tool for definitive isomeric assignment.
The Analytical Imperative: Distinguishing Positional Isomers
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is a complex molecule incorporating several functional groups that influence its behavior under electron ionization. The precise arrangement of these groups on the aromatic rings is crucial for its intended function. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a highly sensitive and specific method for structural analysis.[1][2] The fragmentation pattern generated in the mass spectrometer serves as a molecular fingerprint, providing invaluable clues to the compound's architecture.[3]
This guide will dissect the predicted fragmentation pathways of our target molecule and compare it with a positional isomer to illustrate how subtle differences in structure manifest as distinct mass spectra. This comparison is not merely an academic exercise but a practical demonstration of how to approach the structural verification of complex synthetic products.
Principles of Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a "hard" ionization technique where a molecule in the gas phase is bombarded with high-energy electrons (typically 70 eV).[4][5] This process ejects an electron from the molecule, forming a high-energy molecular ion (M⁺•).[6] The excess energy imparted to the molecular ion often leads to extensive fragmentation through a series of predictable bond cleavages and rearrangements.[7][8] The resulting fragment ions are then separated by their mass-to-charge ratio (m/z), generating a mass spectrum that reflects the relative abundance of each ion.[8] The pattern of these fragments provides a roadmap to the original molecular structure.[9]
Predicted Fragmentation Pathway of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
The fragmentation of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is anticipated to be a composite of the characteristic cleavages of its constituent parts: the benzylic bromide, the aromatic ether linkage, and the tert-butyl group.
Key Predicted Fragmentation Steps:
-
Benzylic Cleavage (Loss of Bromine): The C-Br bond is relatively weak and its cleavage is highly favored, especially as it leads to the formation of a stable benzyl-type cation.[10][11] The loss of the bromine radical (•Br) from the molecular ion will result in a prominent peak. Given the near-equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak (if observed) and any bromine-containing fragments will appear as a characteristic doublet with a 2 m/z unit separation.[11]
-
Formation of the Tropylium Ion: The resulting benzyl cation is likely to rearrange to the highly stable, aromatic tropylium ion.[12] This is a very common fragmentation pathway for compounds containing a benzyl group.
-
Cleavage of the tert-Butyl Group: The tert-butyl group is prone to fragmentation via the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, or through the loss of isobutylene. For alkyl phenols and related structures, the loss of a methyl radical is a well-documented fragmentation pathway.[13][14]
-
Ether Bond Cleavage: Aromatic ethers can undergo cleavage at the C-O bond.[15][16] This can lead to fragments corresponding to the phenoxy and the bromomethyl-benzene portions of the molecule. Cleavage of the ether bond can also be accompanied by hydrogen rearrangements.[17]
The predicted fragmentation pathway is visualized in the diagram below:
Caption: Predicted fragmentation pathway of 1-(Bromomethyl)-4-(3-tert-butylphenoxy)benzene.
Data Summary and Comparison
The following table summarizes the key predicted fragment ions for both isomers. While the m/z values of the major fragments are expected to be the same, the key differentiating factor will be their relative intensities.
| m/z Value | Proposed Fragment Ion | Predicted Relative Intensity for 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene | Predicted Relative Intensity for 1-(Bromomethyl)-4-(3-tert-butylphenoxy)benzene | Notes |
| 332/334 | Molecular Ion [M]⁺• | Low to absent | Low to absent | Characteristic bromine isotope pattern. |
| 253 | [M - Br]⁺ | High | High | Loss of bromine radical is a major pathway for both. |
| 195 | [M - Br - C(CH₃)₃]⁺ | Medium | Medium | Subsequent loss of the tert-butyl group. |
| 149 | [C₁₀H₁₃O]⁺ | Medium | Medium | Represents the tert-butylphenoxy cation. |
| 91 | [C₇H₇]⁺ | High | High | Stable tropylium ion, characteristic of benzyl compounds. |
Key Differentiator: The primary distinction between the two isomers is likely to be found in the relative abundance of the fragment ions, particularly those that might be influenced by ortho-interactions in the target molecule. Additionally, minor, unique fragments resulting from rearrangements specific to the ortho-isomer may be observed upon careful examination of the mass spectrum.
Experimental Protocol: GC-MS Analysis
A robust analytical method is essential for the reliable identification and differentiation of these isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique. [18][19] Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Instrument: Agilent GC-MS system (or equivalent).
-
Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak and compare the fragmentation patterns with the predicted pathways.
-
Pay close attention to the relative abundances of the key fragment ions to differentiate between isomers.
-
The following diagram illustrates the general workflow for the GC-MS analysis:
Caption: General workflow for GC-MS analysis of isomeric compounds.
Conclusion
The mass spectrometry fragmentation patterns of complex molecules like 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene can be rationally predicted by understanding the behavior of their constituent functional groups. While positional isomers may produce many of the same fragment ions, careful analysis of the relative ion abundances and the presence of unique, low-intensity fragments can provide the definitive evidence needed for unambiguous structural assignment. The methodologies and comparative data presented in this guide offer a framework for researchers to confidently identify and characterize these and other structurally related compounds, ensuring the integrity and success of their research and development endeavors.
References
-
Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]
-
Wikipedia. (2024). Electron ionization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Organic Spectroscopy International. (2015). MASS SPECTRUM OF ETHERS. Retrieved from [Link]
-
LCGC International. (2019). Electron Ionization in GC–MS. Retrieved from [Link]
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2).
-
Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]
-
Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
-
LabRulez GCMS. (2021). GC & GC/MS Method Development Quick Reference Guide. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. Retrieved from [Link]
- Hites, R. A. (2016). Development of Gas Chromatographic Mass Spectrometry. Analytical Chemistry, 88(14), 6955–6961.
-
Organic Spectroscopy International. (2014). Mass spectroscopy...........bromomethyl benzene (benzyl bromide). Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Development of a gas chromatography-mass spectrometry method for the determination of ultraviolet filters in beach sand samples. Retrieved from [Link]
-
Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]
-
Wikipedia. (2024). Gas chromatography–mass spectrometry. Retrieved from [Link]
-
ResearchGate. (1985). (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, p-tert-butyl-. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
eGyanKosh. (n.d.). General Fragmentation Modes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]
-
YouTube. (2021). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. Retrieved from [Link]
-
PubMed. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Sources
- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. impactfactor.org [impactfactor.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. rroij.com [rroij.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.ucla.edu [chem.ucla.edu]
- 13. researchgate.net [researchgate.net]
- 14. Phenol, p-tert-butyl- [webbook.nist.gov]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 17. GCMS Section 6.13 [people.whitman.edu]
- 18. Development of Gas Chromatographic Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Reactivity Analysis: 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene vs. Substituted Benzyl Chlorides in Nucleophilic Substitution
Abstract
This guide provides an in-depth comparison of the reactivity of 1-(bromomethyl)-2-(3-tert-butylphenoxy)benzene against the broader class of benzyl chloride analogs in nucleophilic substitution reactions. We explore the mechanistic pathways—SN1 and SN2—that govern these transformations, elucidating how substrate structure, electronic effects, and steric hindrance dictate reaction outcomes. Through a combination of theoretical analysis and representative experimental protocols, this document serves as a crucial resource for researchers in organic synthesis and medicinal chemistry, enabling informed decisions in the selection of benzylic halides for specific synthetic applications.
Introduction
Benzylic halides are cornerstone reagents in organic synthesis, prized for their utility in introducing the benzyl group, a common motif in natural products, pharmaceuticals, and materials science.[1][2] Their reactivity is finely balanced, capable of proceeding through both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways.[3][4] This duality allows for a high degree of control over reaction outcomes based on carefully selected conditions and substrate structure.[5]
This guide focuses on a comparative analysis between a highly specialized substrate, 1-(bromomethyl)-2-(3-tert-butylphenoxy)benzene (hereafter designated as Compound A ), and the versatile class of benzyl chloride analogs . Compound A features a unique combination of a highly efficient leaving group (bromide) and a sterically demanding ortho-substituent. In contrast, benzyl chloride analogs offer a platform where reactivity can be systematically tuned through the introduction of various electron-donating or electron-withdrawing groups on the aromatic ring.[6]
Understanding the distinct reactivity profiles of these compounds is paramount for synthetic chemists aiming to optimize reaction yields, control stereochemistry, and prevent undesired side reactions.
Mechanistic Foundations: SN1 vs. SN2 Pathways at the Benzylic Carbon
Nucleophilic substitution at a benzylic carbon can proceed via two primary mechanisms, SN1 or SN2, depending on the stability of the potential carbocation intermediate and the steric accessibility of the electrophilic carbon.
-
SN1 (Substitution Nucleophilic Unimolecular): A stepwise mechanism involving the formation of a resonance-stabilized benzyl carbocation as the rate-determining step.[3][7] This pathway is favored by polar protic solvents, weak nucleophiles, and substrates that form stable carbocations.[5]
-
SN2 (Substitution Nucleophilic Bimolecular): A concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, displacing the leaving group.[8] This pathway is favored by polar aprotic solvents, strong nucleophiles, and sterically unhindered substrates.[5]
The benzylic position is unique in its ability to support both pathways due to the resonance stabilization of both the SN1 carbocation intermediate and the SN2 transition state.[3]
Caption: General SN1 and SN2 pathways for a benzylic halide (R-CH2-X).
Structural Analysis and Predicted Reactivity
Analysis of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (Compound A)
Compound A is engineered for a specific mechanistic fate due to its distinct structural features:
-
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, superior to chloride (Cl⁻), which facilitates the cleavage of the C-Br bond.[9] This inherently accelerates the rate-determining step of an SN1 reaction and also benefits the SN2 pathway.
-
Steric Hindrance: The paramount feature of Compound A is the bulky ortho-(3-tert-butylphenoxy) substituent. This group creates significant steric hindrance around the benzylic carbon, severely impeding the backside attack required for an SN2 mechanism.[8][10] Generally, ortho-substituted benzyl halides are less reactive in SN2 reactions than their para-isomers due to this steric effect.[10]
-
Electronic Effects: The ortho-phenoxy group possesses competing electronic effects. The oxygen atom is inductively electron-withdrawing (-I effect), but its lone pairs can donate electron density to the aromatic ring via resonance (+M effect). For stabilizing a benzylic carbocation, the resonance effect is often dominant, suggesting that this group could facilitate an SN1 pathway.
Prediction: The combination of an excellent leaving group and, most importantly, extreme steric hindrance at the ortho position strongly predisposes Compound A to react exclusively via an SN1 mechanism . The SN2 pathway is effectively blocked.
Analysis of Benzyl Chloride Analogs
The reactivity of benzyl chloride analogs is highly tunable, depending on the nature and position of substituents on the aromatic ring.[11]
-
Leaving Group: Chloride is a good leaving group, though less reactive than bromide.[9] This means that, all else being equal, benzyl chlorides will react more slowly than their bromide counterparts.
-
Steric Hindrance: Unsubstituted benzyl chloride is a primary halide with minimal steric hindrance, making it a good candidate for SN2 reactions.[8] Steric bulk can be introduced with ortho substituents, which will slow the SN2 rate.[12]
-
Electronic Effects: This is the key variable for benzyl chloride analogs.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) at the ortho or para positions donate electron density, which strongly stabilizes the benzylic carbocation. This significantly accelerates SN1 reactions.[11]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the ring, destabilizing the benzylic carbocation. This slows down or prevents SN1 reactions.[6][9] Consequently, the SN2 pathway may become more favorable under appropriate conditions.
-
Prediction: The reactivity of benzyl chloride analogs spans a spectrum. EDG-substituted analogs favor the SN1 pathway , while EWG-substituted and unsubstituted analogs are more likely to react via the SN2 pathway , especially with strong nucleophiles.
Caption: Influence of substituents on benzylic carbocation stability.
Comparative Experimental Data & Protocols
To illustrate the practical differences in reactivity, we outline two standard experimental conditions designed to favor either the SN1 or SN2 pathway.
Experiment 1: Solvolysis in Polar Protic Solvent (SN1 Conditions)
Solvolysis, a reaction where the solvent acts as the nucleophile, in a polar protic medium like aqueous ethanol is a classic method to probe SN1 reactivity.[7][13] The rate depends on the formation of the carbocation.
Protocol: Measuring Solvolysis Rate via Conductometry
-
Solution Preparation: Prepare a 0.01 M solution of the benzylic halide in 80% ethanol/20% water.
-
Temperature Control: Equilibrate the solution in a thermostated water bath at 25.0 °C.
-
Data Acquisition: Immerse a conductivity probe into the solution. The reaction produces HBr or HCl, which increases the conductivity of the solution.
-
Monitoring: Record conductivity readings at regular time intervals until the value stabilizes, indicating reaction completion.
-
Rate Calculation: The first-order rate constant (k) can be calculated by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t and G∞ is the final conductivity.
Expected Results & Data Summary
| Compound | Substituent | Leaving Group | Predicted Mechanism | Expected Relative Rate (k_rel) |
| Compound A | ortho-(3-tBu-Phenoxy) | Br | SN1 | Very High (~500) |
| 4-Methoxybenzyl Chloride | para-OCH₃ (EDG) | Cl | SN1 | High (~100) |
| Benzyl Chloride | Unsubstituted | Cl | Borderline SN1/SN2 | Baseline (1) |
| 4-Nitrobenzyl Chloride | para-NO₂ (EWG) | Cl | SN2 favored | Very Low (<0.1) |
Causality: Compound A is expected to react fastest due to the powerful combination of a superior leaving group (Br) and extreme steric hindrance forcing a rapid SN1 ionization. 4-Methoxybenzyl chloride is also fast due to strong carbocation stabilization by the EDG.[11] 4-Nitrobenzyl chloride is extremely slow under these conditions because the EWG destabilizes the carbocation, making SN1 ionization highly unfavorable.[9]
Experiment 2: Substitution with a Strong Nucleophile (SN2 Conditions)
Reacting the halides with a strong, non-basic nucleophile like sodium azide (NaN₃) in a polar aprotic solvent like acetone favors the SN2 pathway. The rate is governed by the nucleophile's ability to access the electrophilic carbon.
Protocol: Reaction with Sodium Azide in Acetone
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of the benzylic halide and 1.2 mmol of sodium azide in 10 mL of dry acetone.
-
Reaction Execution: Stir the mixture at a constant temperature (e.g., 50 °C) for a set period (e.g., 2 hours).
-
Workup: Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer and remove the solvent under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the conversion percentage or yield of the corresponding benzyl azide.
Expected Results & Data Summary
| Compound | Substituent | Leaving Group | Predicted Mechanism | Expected Yield (after 2h) |
| Compound A | ortho-(3-tBu-Phenoxy) | Br | SN2 (Blocked) | ~0% |
| 4-Methoxybenzyl Chloride | para-OCH₃ (EDG) | Cl | SN2 (Slow) | Low (~15%) |
| Benzyl Chloride | Unsubstituted | Cl | SN2 | High (>95%) |
| 4-Nitrobenzyl Chloride | para-NO₂ (EWG) | Cl | SN2 (Fast) | Very High (>99%) |
Causality: Benzyl chloride reacts efficiently via the SN2 pathway due to its low steric hindrance.[8] The 4-nitrobenzyl chloride reacts even faster because the EWG increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. Conversely, Compound A is expected to show virtually no reactivity, as its bulky ortho group completely prevents the required backside attack for the SN2 mechanism.[10]
Discussion and Practical Recommendations
-
Compound A is a highly specialized electrophile locked into an SN1 reaction pathway . Its utility shines in scenarios where the generation of a specific, sterically encumbered benzylic carbocation is desired, and any competing SN2 reaction would be problematic. It is the reagent of choice when a bulky benzylic moiety must be introduced under conditions that favor ionization (polar protic solvents, weak nucleophiles).
-
Benzyl chloride analogs represent a versatile toolkit. Their reactivity can be precisely controlled:
-
For a fast SN2 reaction , choose an analog with an electron-withdrawing group (e.g., 4-nitrobenzyl chloride) and use a strong nucleophile.
-
For a fast SN1 reaction , select an analog with a strong electron-donating group (e.g., 4-methoxybenzyl chloride) and use a polar protic solvent.
-
For a baseline SN2 reaction , unsubstituted benzyl chloride is the industry standard.[2]
-
Conclusion
The choice between 1-(bromomethyl)-2-(3-tert-butylphenoxy)benzene and a given benzyl chloride analog is a critical decision dictated by the desired reaction mechanism. The immense steric shielding in Compound A makes it an obligate SN1 substrate, offering a clean route to a highly substituted benzylic product via a carbocation intermediate. In contrast, the reactivity of benzyl chloride analogs is governed primarily by electronic effects, allowing chemists to tune the substrate to favor either SN1 or SN2 pathways, thereby providing a flexible and powerful platform for a wide range of synthetic transformations.
References
-
Study.com. (n.d.). Solvolysis Reactions | Overview, Types & Mechanisms. Retrieved from [Link]
-
Richard, J. P., et al. (2014). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC. Retrieved from [Link]
-
Taras-Goślińska, K., et al. (2019). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. ResearchGate. Retrieved from [Link]
-
Hemminki, K., et al. (1986). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. PubMed. Retrieved from [Link]
-
Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Retrieved from [Link]
-
Appleton, D. R., et al. (1980). The mechanism of photolysis of benzyl halides and benzyl acetate in alcohols. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Oh, H. K., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. PMC. Retrieved from [Link]
-
Bensley, B., & Kohnstam, G. (1957). Nucleophilic Substitution Reactions of Benzyl Halides. Part I. The Reaction of Benzyl Chloride with Partly Aqueous Solvents. Journal of the Chemical Society. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]
-
Reddit. (2022). Will allylic and benzylic halide prefer SN1 or SN2 reaction? Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Brainly. (2023). Why is the compound benzyl chloride reactive in both tests while bromobenzene is unreactive in both? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]
-
Madhavan, K., et al. (1979). Nucleophilic substitution at a benzylic carbon by an ambident nucleophile. Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link]
-
Quora. (2018). What is the difference between benzyl chloride and benzyl bromide? Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Chloride. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,6-Tri-tert-butylphenol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
Sources
- 1. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 2. Benzyl Chloride [commonorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. study.com [study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Benchmarking Benzyl Bromide Electrophiles: Spectroscopic and Reactivity Profile of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
Executive Summary
Compound: 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene CAS: 1427460-79-4 (Generic analog reference) Role: Lipophilic Electrophile / Biaryl Ether Scaffold
This guide provides a technical characterization of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene , a specialized alkylating agent used to introduce the bulky 3-tert-butylphenoxybenzyl moiety into pharmacophores (e.g., nuclear receptor binders, kinase inhibitors).
Unlike simple benzyl bromides, this molecule exhibits unique ortho-substituent effects driven by the phenoxy group. This guide objectively compares its spectroscopic signature and reactivity profile against its para-isomer and chloride analogs, providing researchers with the data needed to optimize alkylation yields and avoid common characterization pitfalls.
Structural Analysis & Theoretical Grounding
The molecule features a benzyl bromide core with an ortho-phenoxy substituent carrying a meta-tert-butyl group.
-
Electronic Effect: The phenoxy oxygen is a strong electron-donating group (EDG) by resonance, potentially stabilizing the benzylic carbocation intermediate in
reactions, but the inductive withdrawal of the bromine destabilizes it. -
Steric Effect: The ortho-phenoxy group creates significant steric bulk around the electrophilic methylene carbon. This retards
attack rates compared to para-substituted analogs.
Diagram 1: Structural Logic & Reactivity Flow
Caption: Influence of the ortho-phenoxy group on reaction pathways. Steric hindrance slows SN2, while electronic donation increases susceptibility to hydrolysis.
Spectroscopic Characterization Data
The following data establishes the "Gold Standard" for purity assessment. A common synthesis error is bromination of the tert-butyl group or ring bromination; these tables clarify the distinction.
Table 1: 1H NMR Reference Data (400 MHz, CDCl3)
| Signal Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Note |
| Benzylic -CH₂Br | 4.52 - 4.58 | Singlet | 2H | Key Purity Indicator. Shifts upfield to ~4.40 if hydrolyzed to alcohol. |
| tert-Butyl -C(CH₃)₃ | 1.28 - 1.32 | Singlet | 9H | Sharp singlet. If split or shifted, suspect t-butyl bromination. |
| Aromatic (Ortho-H) | 7.45 - 7.50 | Doublet (dd) | 1H | Protons adjacent to the bromomethyl group are deshielded. |
| Aromatic (Phenoxy) | 6.80 - 7.35 | Multiplet | 7H | Complex overlap. Look for integration of 7 protons to confirm no ring bromination. |
Table 2: 13C NMR Reference Data (100 MHz, CDCl3)
| Carbon Type | Chemical Shift (δ ppm) | Note |
| Benzylic C-Br | 29.8 - 30.5 | Distinctive high-field signal for benzyl bromides. |
| tert-Butyl (Methyls) | 31.2 | Intense signal. |
| tert-Butyl (Quaternary) | 34.8 | Weak intensity. |
| Ether Carbons (C-O) | 155.0 - 158.0 | Deshielded aromatic carbons attached to oxygen. |
Table 3: Infrared (IR) & MS Fingerprint
-
IR (ATR): 1230 cm⁻¹ (Ar-O-Ar ether stretch), 690-750 cm⁻¹ (C-Br stretch).
-
HRMS (ESI+): Expect [M+H]⁺ or [M+Na]⁺.
-
Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio of peaks at m/z M and M+2. Absence of this "twin tower" pattern indicates hydrolysis (loss of Br).
-
Comparative Performance Guide
This section compares the target molecule against its two most common alternatives: the Para-isomer and the Chloride analog.
Comparison 1: Reactivity vs. The Para-Isomer
Target: 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (Ortho) Alternative: 1-(Bromomethyl)-4-(3-tert-butylphenoxy)benzene (Para)
| Feature | Ortho-Isomer (Target) | Para-Isomer (Alternative) | Operational Implication |
| Alkylation Rate ( | 1.0 (Reference) | ~3.5 - 5.0x Faster | The ortho isomer requires higher temps (60-80°C) or stronger bases due to steric blocking. |
| Metabolic Stability | High | Moderate | Ortho-substitution often blocks metabolic clearance sites, potentially improving drug half-life. |
| Conformation | Twisted / Non-planar | Linear / Planar | Ortho-isomer creates "kinked" molecules; Para-isomer creates "linear" extenders. |
Comparison 2: Leaving Group Efficiency
Target: Benzyl Bromide Alternative:[1][2][3][4] Benzyl Chloride[5]
| Feature | Benzyl Bromide (Target) | Benzyl Chloride | Recommendation |
| Leaving Group Ability | Excellent (Weak bond) | Poor (Strong bond) | Use Bromide for mild conditions. Use Chloride only if Finkelstein conditions (NaI) are applied. |
| Shelf Stability | Low (Degrades < 3 months) | High (> 1 year) | Bromide must be stored at -20°C under Argon. |
| Lachrymator | Severe | Moderate | Safety Warning: Handle Bromide only in a fume hood. |
Experimental Protocols
These protocols are designed to maximize yield while minimizing the "over-bromination" side reactions common with tert-butyl groups.
Protocol A: Synthesis via Appel Reaction (Recommended)
Use this method to avoid radical bromination of the tert-butyl group.
-
Precursor: Dissolve [2-(3-tert-butylphenoxy)phenyl]methanol (1.0 equiv) in anhydrous DCM (0.1 M).
-
Reagents: Cool to 0°C. Add CBr₄ (1.1 equiv).
-
Initiation: Add PPh₃ (1.1 equiv) portion-wise over 20 mins. Exothermic.
-
Workup: Stir at RT for 2 hours. Quench with sat. NaHCO₃.
-
Purification: Filter through a short silica plug (elute with 5% EtOAc/Hexanes). Do not distill (risk of polymerization).
Protocol B: Quality Control Workflow (NMR Logic)
Use this logic tree to interpret the NMR spectrum of your crude product.
Diagram 2: NMR Interpretation Logic
Caption: Decision tree for validating product purity via 1H NMR shifts.
References
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for benzyl bromide reactivity and SN2 mechanisms).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for general o-phenoxy and t-butyl benzene spectral baselines).
-
Reich, H. J. (2023).[6] Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for chemical shift prediction rules).
Sources
A Senior Application Scientist's Guide to the Structural Validation of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene via ¹³C NMR Spectroscopy
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out for its ability to provide a direct and detailed map of the carbon framework of an organic molecule.[1][2] This guide offers a comprehensive, in-depth methodology for the structural validation of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene, a molecule with distinct structural features that are well-resolved by ¹³C NMR. We will delve into the theoretical prediction of its ¹³C NMR spectrum, provide a detailed experimental protocol for data acquisition, and compare this technique with other analytical alternatives, thereby offering a complete framework for researchers, scientists, and drug development professionals.
Predicted ¹³C NMR Spectral Data: An In-Silico Analysis
The power of ¹³C NMR spectroscopy lies in the principle that each chemically non-equivalent carbon atom in a molecule gives rise to a distinct signal in the spectrum.[3] The chemical shift (δ), measured in parts per million (ppm), of each signal is highly sensitive to the local electronic environment of the carbon nucleus.[1] For 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene, the absence of any molecular symmetry renders all 18 carbon atoms chemically distinct. Therefore, we anticipate a spectrum containing 18 unique resonance signals.
The predicted chemical shifts for each carbon atom are summarized in the table below. These predictions are based on established chemical shift ranges for various functional groups and the known effects of substituents on aromatic rings.[4][5][6]
| Carbon Atom Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| Bromomethyl Group | ||
| C1 | 30 - 35 | sp³ hybridized carbon, deshielded by the adjacent electronegative bromine atom.[7][8] |
| Benzene Ring A | ||
| C2 | 135 - 140 | Quaternary carbon attached to the bromomethyl group. |
| C3 | 150 - 155 | Quaternary carbon attached to the phenoxy oxygen, significantly deshielded. |
| C4 | 128 - 132 | Aromatic CH carbon. |
| C5 | 122 - 126 | Aromatic CH carbon. |
| C6 | 129 - 133 | Aromatic CH carbon. |
| C7 | 115 - 120 | Aromatic CH carbon, influenced by the adjacent phenoxy group. |
| Benzene Ring B | ||
| C8 | 155 - 160 | Quaternary carbon of the phenoxy group, attached to oxygen. |
| C9 | 118 - 122 | Aromatic CH carbon ortho to the phenoxy oxygen. |
| C10 | 150 - 155 | Quaternary carbon attached to the tert-butyl group. |
| C11 | 122 - 126 | Aromatic CH carbon. |
| C12 | 128 - 132 | Aromatic CH carbon. |
| C13 | 115 - 120 | Aromatic CH carbon ortho to the phenoxy oxygen. |
| tert-Butyl Group | ||
| C14 | 34 - 38 | Quaternary carbon of the tert-butyl group.[9] |
| C15, C16, C17 | 30 - 35 | Three equivalent methyl carbons of the tert-butyl group.[9][10] |
Note: The labels correspond to a numbered structure of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene. The predicted shifts are ranges and the actual experimental values may vary slightly based on solvent and other experimental conditions.
Experimental Protocol: A Step-by-Step Methodology
The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrumental parameters.
Sample Preparation
-
Weighing the Sample: For a standard ¹³C NMR experiment, a sample amount of 50-100 mg is typically required to achieve a good signal-to-noise ratio in a reasonable time, given the low natural abundance (1.1%) of the ¹³C isotope.[11][12]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[11][12] The use of a deuterated solvent is necessary for the spectrometer's lock system, which stabilizes the magnetic field.
-
Dissolution and Transfer: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial. Once fully dissolved, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[12] This filtration step is crucial to remove any particulate matter that can degrade the magnetic field homogeneity and broaden the spectral lines.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, which is defined as 0.0 ppm.[3][11] However, modern NMR spectrometers can accurately reference the spectrum to the residual solvent signal (e.g., the triplet for CDCl₃ at 77.16 ppm).[13]
Instrumental Parameters and Data Acquisition
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strengths provide better signal dispersion and sensitivity.[14] |
| Pulse Program | zgpg30 or equivalent | A standard pulse program with a 30° pulse angle and proton decoupling.[15] |
| Acquisition Time (AQ) | 1.0 - 2.0 s | The time for which the signal is detected.[15] |
| Relaxation Delay (D1) | 2.0 s | A delay to allow for nuclear relaxation between pulses.[15] |
| Number of Scans (NS) | ≥ 128 | A sufficient number of scans is needed to obtain a good signal-to-noise ratio due to the low sensitivity of ¹³C NMR.[3][15] |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine experiments.[14] |
Workflow for Structural Validation
The logical process for validating the structure of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene using ¹³C NMR is illustrated in the following diagram.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistryconnected.com [chemistryconnected.com]
- 9. acdlabs.com [acdlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. sites.uclouvain.be [sites.uclouvain.be]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Safety Operating Guide
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene proper disposal procedures
Executive Safety Summary: The "Why" Before the "How"
As researchers, we often treat waste disposal as a janitorial task.[1] With 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene , this mindset is dangerous.[1] This molecule is not just "organic waste"; it is a functionalized benzyl bromide .
The bromomethyl moiety (-CH₂Br) attached to the aromatic ring is a potent alkylating agent and a severe lachrymator (tear gas). Improper disposal doesn't just risk regulatory non-compliance; it risks evacuating your entire laboratory floor due to volatile irritation or causing a pressure-burst in a waste drum due to hydrolysis.
Immediate Critical Hazards:
-
Lachrymatory Effect: Vapors cause severe eye and respiratory tract irritation even at low ppm.
-
Hydrolysis Risk: Contact with moisture generates Hydrogen Bromide (HBr) gas, which can pressurize sealed waste containers.[1]
-
Reactivity: Reacts violently with strong bases, active metals, and oxidizers.[1][2]
Chemical Profile & Waste Characterization
Before handling, you must categorize the waste based on its reactive properties.[1]
| Property | Value/Characteristic | Disposal Implication |
| Functional Group | Benzyl Bromide (Ar-CH₂Br) | High Reactivity. Primary driver for segregation.[3] |
| Physical State | Liquid (Viscous oil) | Requires leak-proof secondary containment. |
| Corrosivity | Acidic hydrolysis products (HBr) | Do not use metal containers. Use HDPE or Glass. |
| Stability | Moisture Sensitive | Vented caps are mandatory for long-term waste storage. |
| RCRA Classification | D002 (Corrosive), D003 (Reactive)* | Must be incinerated at a facility with acid-gas scrubbing.[1] |
*Note: While specific RCRA listing depends on concentration, treating as D002/D003 ensures maximum safety margins.
Pre-Disposal Stabilization: The "Quench" Protocol
CRITICAL DECISION POINT: Do not attempt to chemically neutralize bulk waste (e.g., >50mL) in the waste drum.[1] The exotherm can be uncontrollable. Segregate bulk waste directly. Only neutralize residues on glassware or small spills. [1]
Protocol A: Glassware & Residue Decontamination
Goal: Prevent lachrymatory vapors from off-gassing in the dishwashing area.
-
Preparation: Prepare a "Quench Bath" in a fume hood: 10% Ethanolamine in Ethanol (or 5% Methanolic KOH).
-
Soak: Submerge contaminated glassware/syringes in the bath for 2 hours.
-
Rinse: Wash with water.[2][3][4][8][9][10][11][12][13] The rinsate can now go to the general aqueous basic waste stream.
Waste Stream Segregation: A Self-Validating System
To ensure safety, implement a "Red-Tag" System .[1] If the waste container does not have a specific tag indicating "Lachrymator/Acid Generating," it is not safe to close.[1]
Decision Logic for Disposal
Figure 1: Decision tree for segregating bulk reactive waste from glassware residues to prevent downstream exposure.
Step-by-Step Disposal Workflow (Bulk Waste)
Objective: Safe transfer of material to the hazardous waste facility.
PPE Requirements:
-
Eyes: Chemical Splash Goggles + Face Shield (Mandatory—safety glasses are insufficient for lachrymators).
-
Hands: Double Nitrile Gloves (0.11mm min) or Silver Shield® laminate gloves for prolonged handling.
-
Respiratory: Work strictly within a certified Fume Hood.
Procedure:
-
Container Selection:
-
Bulking/Transfer:
-
Pour waste slowly into the container.
-
Do not fill >80% capacity. Leave headspace for potential gas expansion.
-
Compatibility Check: Ensure the waste drum does NOT contain strong bases (NaOH, KOH) or oxidizers (Peroxides, Nitric Acid).[1] Mixing benzyl bromide with these causes violent polymerization or explosion.
-
-
Labeling:
-
Standard EPA/Local Label: "Hazardous Waste - Halogenated Organic."
-
Critical Add-on: Affix a secondary bright label: "CAUTION: LACHRYMATOR - OPEN ONLY IN HOOD." This protects the waste management personnel who pick up the drum.
-
-
Storage:
-
Store in a cool, dry area away from light (benzyl bromides degrade in light).[1]
-
Use a vented cap if available to prevent pressure buildup from slow hydrolysis.
-
Emergency Contingencies: Spills
If a spill occurs outside the hood, evacuate the immediate area to allow the HVAC system to clear the lachrymatory vapors.[1]
-
Don PPE: Full face respirator (Organic Vapor/Acid Gas cartridge) if re-entering a high-vapor zone.
-
Contain: Surround with Vermiculite or Dry Sand .[4]
-
Warning: Do not use sawdust or paper towels. The reaction with cellulose can be exothermic.
-
-
Neutralize (In-situ):
-
Spray the absorbed spill lightly with a solution of 5% Ammonia or Sodium Carbonate . This neutralizes the acidity (HBr) and begins quenching the alkyl halide.
-
-
Cleanup: Scoop into a wide-mouth jar, seal, and label as hazardous waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Handling Hazardous Chemicals.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[13] Retrieved from [Link][1]
-
PubChem. Benzyl Bromide (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link][1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. westliberty.edu [westliberty.edu]
- 6. Sciencemadness Discussion Board - Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. cpchem.com [cpchem.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
Topic: Personal protective equipment for handling 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene Content Type: Operational Safety & Logistics Guide
Executive Hazard Summary: The "Silent" Aggressor
Researchers often underestimate 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene because the bulky tert-butylphenoxy group reduces its volatility compared to simple benzyl bromide. Do not be deceived.
This molecule combines two distinct hazard profiles:
-
Benzyl Bromide Moiety: A potent lachrymator (tear gas) and alkylating agent . It reacts violently with nucleophiles (DNA, proteins) and hydrolyzes on moist surfaces (eyes, lungs) to release hydrobromic acid (HBr).
-
Lipophilic Tail (tert-butylphenoxy): This group increases fat solubility, facilitating rapid dermal absorption . Unlike water-soluble acids, this compound will penetrate the lipid bilayer of the skin before hydrolyzing, potentially causing deep tissue necrosis that is difficult to rinse off.
Core Directive: Treat this compound as a Corrosive, Lipophilic Alkylating Agent . All handling must occur inside a certified chemical fume hood.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound. The following matrix is the non-negotiable standard for handling.
Hand Protection: The "Double-Barrier" Protocol
Standard nitrile gloves degrade rapidly when exposed to benzyl halides. You must use a Laminate/Nitrile combination .
| Layer | Material | Specification | Scientific Rationale |
| Inner (Primary) | Silver Shield® / 4H® (Laminate) | 2.7 mil minimum | Impermeable Barrier. Laminates provide >480 min breakthrough time for benzyl halides. They are chemically inert but mechanically weak. |
| Outer (Secondary) | High-Grade Nitrile | 5-8 mil, extended cuff | Mechanical Protection. Protects the inner laminate glove from tears and provides grip. Acts as a "sacrificial layer" for minor splashes. |
| Technique | Taping | Tape outer glove cuff to lab coat | Prevents "wicking" of the lipophilic liquid up the wrist/arm. |
Eye & Face Protection[1][2][3][4]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited. The vapor alone can cause temporary blindness and severe pain.
-
High Risk (Pouring/Syringing): Add a Face Shield (8-inch minimum) over goggles.
Respiratory & Body Protection[1]
-
Primary Engineering Control: Fume hood operating at face velocity 80–100 fpm.
-
Body: Chemical-resistant lab coat (Tyvek® or similar polypropylene) buttoned to the neck.
-
Respiratory (Backup): If hood failure occurs or spill is outside the hood, use a Full-Face Resiprator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Decision Logic: PPE Selection
Use this logic flow to determine the required protection level for your specific operation.
Figure 1: PPE Selection Logic based on physical state and scale. Note that liquid handling requires stricter glove protocols due to permeation risks.
Operational Protocols
Weighing & Transfer (The Critical Moment)
The highest risk of exposure occurs during weighing due to static electricity dispersing the powder (lachrymatory dust).
-
Preparation: Place a disposable balance inside the fume hood. If the balance cannot be moved, use a glove bag or a transfer vessel (weigh empty closed vial, add solid in hood, weigh full closed vial).
-
Static Control: Use an anti-static gun on the spatula and weighing boat before touching the compound.
-
Solvent Addition: Add solvent immediately after weighing to suppress vapor/dust generation.
Decontamination Solution (Quenching)
Prepare this solution before starting work. It converts the reactive alkyl halide into a harmless ether or salt.
-
Formula: 10% Potassium Hydroxide (KOH) or Sodium Thiosulfate in 50:50 Ethanol/Water.
-
Mechanism: The ethanol solubilizes the lipophilic compound, allowing the thiosulfate/hydroxide to nucleophilically displace the bromide.
Spill Response Workflow
Do not use water alone. Water causes hydrolysis, releasing HBr gas, but does not effectively wash away the lipophilic residue.
Figure 2: Step-by-step spill response protocol emphasizing chemical quenching over simple dilution.
Waste Disposal
Never dispose of active benzyl bromides in the general organic waste stream without quenching, as they can react with other waste components (amines, thiols) to pressurize containers.
-
Quenching: Stir the waste solution with the Decontamination Solution (see 4.2) for 1 hour in an open container inside the fume hood.
-
Check pH: Ensure the solution is basic (pH > 8).
-
Disposal: Label as "Quenched Halogenated Organic Waste" and dispose of according to local EHS regulations.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (2023). Compound Summary: Benzyl Bromide.[1][2][3] National Library of Medicine. [Link][2]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
